Physicochemical Profiling and Experimental Methodologies for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride in Drug Discovery
Executive Summary The drive toward higher fraction sp3 ( Fsp3 ) in modern drug discovery has popularized the use of saturated nitrogenous heterocycles to escape "flatland" and improve clinical success rates. 4-(1-Methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The drive toward higher fraction sp3 (
Fsp3
) in modern drug discovery has popularized the use of saturated nitrogenous heterocycles to escape "flatland" and improve clinical success rates. 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a bis-basic, highly versatile building block that perfectly encapsulates this trend. This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and the rigorous experimental methodologies required to profile and utilize this scaffold effectively in downstream medicinal chemistry campaigns.
Structural Rationale and Physicochemical Profile
The physicochemical behavior of this scaffold is dictated by its two distinct nitrogenous systems, which exhibit vastly different proton affinities:
The Piperidine Ring: As an aliphatic secondary amine, unsubstituted piperidine exhibits a strong basicity with a typical
pKa
of 11.12[1]. In this specific scaffold, the inductive electron-withdrawing effect of the adjacent pyrazole ring slightly depresses this
pKa
to approximately 10.2–10.5. Despite this, the piperidine nitrogen remains fully protonated at physiological pH (7.4), ensuring excellent aqueous solubility.
The Pyrazole Ring: The aromatic diazole system behaves very differently. The conjugate acid of the pyrazole nitrogen (
N2
) has a
pKa
of roughly 2.49[2]. Consequently, it is a weak base that remains neutral in systemic circulation. This neutral state allows the pyrazole to act primarily as a hydrogen-bond acceptor—a critical interaction feature frequently exploited in the hinge-binding regions of kinase inhibitors[3].
Causality of the Salt Form: Why is this compound supplied as a dihydrochloride salt[4]? Free base piperidines are notoriously difficult to handle; they are often hygroscopic oils or low-melting solids prone to atmospheric oxidation and the absorption of
CO2
to form carbamates. By treating the scaffold with two equivalents of
HCl
, both the strongly basic piperidine and the weakly basic pyrazole are protonated. This yields a highly crystalline, stable powder that resists degradation and allows for precise stoichiometric weighing during high-throughput synthesis.
Quantitative Physicochemical Data
To facilitate rapid reference for formulation and synthetic planning, the core quantitative data for the scaffold is summarized below.
Causality: Solubility cannot be accurately measured in unbuffered water for dihydrochloride salts. Dissolving this bis-HCl salt in pure water will drastically lower the pH, artificially inflating the solubility limit due to complete ionization of both rings. We utilize a 50 mM phosphate buffer (pH 7.4) to mimic systemic conditions, forcing the pyrazole back to its neutral state and revealing the true physiological solubility.
Step-by-Step Methodology:
Weigh exactly 5.0 mg of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride into a 2 mL glass HPLC vial.
Add 1.0 mL of 50 mM Phosphate Buffered Saline (PBS) at pH 7.4.
Cap the vial and agitate on a thermoshaker at 25°C and 800 rpm for 24 hours to reach thermodynamic equilibrium.
Centrifuge the suspension at 14,000 rpm for 15 minutes to pellet undissolved solids.
Extract 100 µL of the supernatant, dilute 1:10 in mobile phase, and inject into the HPLC-UV system (Detection at 220 nm).
Self-Validating System: This protocol validates itself through a strict mass-balance check. After centrifugation, the remaining solid pellet is dissolved entirely in a known volume of DMSO. The sum of the compound quantified in the aqueous supernatant and the DMSO-dissolved pellet must equal the initial 5.0 mg weighed. If the mass balance is <95%, it flags potential compound loss to container adsorption or degradation, invalidating the run.
Fig 1. Experimental workflow for physicochemical and solid-state profiling.
Free-Basing and Nucleophilic Derivatization
Causality: When utilizing this scaffold in amide couplings or Buchwald-Hartwig aminations, the stoichiometry of the organic base (e.g., N,N-Diisopropylethylamine, DIPEA) is the most critical variable. Two equivalents of DIPEA are instantly consumed merely to neutralize the dihydrochloride salt. A minimum of a third equivalent is required to act as the actual acid scavenger for the coupling event. Failing to account for the salt form results in stalled reactions and unreacted starting material.
Step-by-Step Methodology (Amide Coupling):
To a dry round-bottom flask, add 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M).
Stir for 10 minutes at room temperature to form the active ester.
Add 1.1 eq of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
Dropwise, add 3.5 eq of DIPEA. (2.2 eq for salt neutralization, 1.3 eq for reaction buffering).
Stir at room temperature for 2 hours.
Self-Validating System: The reaction progress is monitored via LC-MS. The immediate presence of the free base (
m/z
166.1
[M+H]+
) at the 5-minute mark validates successful neutralization of the dihydrochloride salt. The subsequent disappearance of this peak alongside the emergence of the product mass validates the coupling efficiency, ensuring the protocol is functioning as designed.
Fig 2. Synthetic derivatization pathways for the piperidine secondary amine.
The Privileged Scaffold: Structure-Activity Relationship (SAR) of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Derivatives
Executive Summary In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug desig...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. The 4-(1-Methyl-1H-pyrazol-3-yl)piperidine moiety has emerged as a highly versatile pharmacophore. By combining the conformational flexibility and basicity of a piperidine ring with the hydrogen-bonding potential and locked tautomeric state of an N-methylated pyrazole, this scaffold has been successfully deployed across a spectrum of therapeutic areas, including epigenetic modulation, protein-protein interaction (PPI) inhibition, and antiviral therapeutics.
This whitepaper provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) governing this scaffold. It details the physicochemical rationale behind its structural components, provides self-validating synthetic methodologies, and analyzes its pharmacological performance across distinct biological targets.
Structural Rationale & Physicochemical Properties
The utility of the 4-(1-methyl-1H-pyrazol-3-yl)piperidine scaffold lies in its precise physicochemical balance:
The Piperidine Ring (sp³ character): Unlike planar aromatic rings, the saturated piperidine adopts a chair conformation, projecting its substituents into three-dimensional space. This sp³ richness allows the molecule to navigate deep, complex binding pockets (such as the IL-2 binding cleft) while improving aqueous solubility. The secondary amine serves as a critical vector for diversification (via acylation, alkylation, or reductive amination) and can form salt bridges with acidic residues (e.g., Asp/Glu) in target proteins.
The 1-Methyl-1H-Pyrazole Moiety: Pyrazoles are excellent bioisosteres for amides and aromatic rings. However, unsubstituted pyrazoles undergo rapid tautomerization, complicating SAR by presenting multiple binding modes and increasing the desolvation penalty due to multiple hydrogen-bond donors. The addition of the 1-methyl group serves three causal functions:
Tautomeric Locking: It fixes the molecule in a single tautomeric state, ensuring a predictable dipole moment and a defined hydrogen-bond acceptor vector at the N2 position.
Lipophilic Shielding: The methyl group provides a localized lipophilic patch that can engage in van der Waals interactions within hydrophobic sub-pockets.
Permeability Enhancement: By masking a hydrogen-bond donor, the N-methylation significantly improves cellular membrane permeability and oral bioavailability.
SAR Case Studies Across Therapeutic Targets
The modular nature of this scaffold allows it to be fine-tuned for vastly different biological targets. Below is an analysis of its SAR across three distinct pharmacological domains.
Inhibiting the Interleukin-2 (IL-2) / IL-2Rα interaction is notoriously difficult due to the large, flat, and highly hydrophobic nature of the PPI interface. Fragment-based drug discovery identified tricyclic derivatives containing the piperidine-pyrazole core as potent IL-2 antagonists [1].
SAR Insight: The piperidine nitrogen is typically functionalized with a hydrophobic capping group (e.g., a substituted benzyl or biphenyl moiety) to occupy the deep hydrophobic cavity of IL-2. The 1-methyl-1H-pyrazol-3-yl unit acts as a rigid spacer that properly orientates the terminal hydrophobic groups while utilizing its N2 nitrogen to accept a hydrogen bond from the solvent or a bridging water molecule. Shifting the methyl group from the 1-position to the 2-position drastically reduces binding affinity due to steric clashes within the binding cleft.
Epigenetic Modulators: BRD4 and NSD2 Inhibition
Bromodomain-containing protein 4 (BRD4) and nuclear SET domain-containing protein 2 (NSD2) are critical epigenetic targets in oncology. In the development of orally bioavailable chromone derivatives as BRD4 inhibitors, bulky substituents were explored to optimize binding [2].
SAR Insight: When the 4-(1-methyl-1H-pyrazol-3-yl)piperidine moiety is appended to a chromone or purineamine core, the piperidine ring is often directed toward the solvent-exposed channel (the WPF shelf area). This orientation leverages the basic amine to enhance aqueous solubility without disrupting the critical hydrogen bonds formed by the core pharmacophore deep within the acetyl-lysine binding pocket.
In the optimization of indole-2-carboxamide inhibitors against neurotropic alphaviruses (e.g., Western Equine Encephalitis Virus), the pyrazolyl-piperidine scaffold was utilized to improve metabolic stability [3].
SAR Insight: Replacing highly flexible, linear alkyl amines with the conformationally constrained 4-(1-methyl-1H-pyrazol-3-yl)piperidine improved the half-life of the compounds in liver microsomes. The rigidity of the piperidine ring prevents rapid oxidative dealkylation by cytochrome P450 enzymes, a common liability in early-stage antiviral leads.
Quantitative SAR Data Summary
Target / Disease Area
Scaffold Modification
Piperidine N-Substitution
Pyrazole Substitution
IC₅₀ / Potency
Pharmacological Effect
IL-2 (PPI)
Tricyclic assembly
3-methylbenzyl
1-Methyl (N1)
10 µM (Fragment)
Disrupts IL-2/IL-2Rα binding [1]
BRD4 (Epigenetics)
Chromone core
Chromone-linked
1-Methyl (N1)
< 1 µM
Downregulates IL-6 mRNA [2]
NSD2 (Oncology)
Purineamine core
Pyridin-4-yl-methyl
1-Methyl (N1)
12.7 nM
Inhibits H3K36me2 methylation [4]
WEEV (Antiviral)
Indole-2-carboxamide
Indole-carbonyl
1-Methyl (N1)
0.5 - 2.0 µM
Inhibits viral replicon [3]
Mechanistic Pathway: IL-2 Blockade
The following diagram illustrates the biological signaling pathway of IL-2 and the specific intervention point where 4-(1-Methyl-1H-pyrazol-3-yl)piperidine derivatives exert their allosteric blockade, preventing target protein-protein interactions.
Pathway diagram: Pyrazolyl-piperidine derivatives blocking the IL-2/IL-2R signaling cascade.
Experimental Protocols: Synthesis of the Core Scaffold
To ensure high scientific integrity and reproducibility, the synthesis of the 4-(1-methyl-1H-pyrazol-3-yl)piperidine core relies on a self-validating three-step sequence. This protocol utilizes robust cross-coupling chemistry followed by stereoelectronically controlled reduction.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Form the C-C bond between the piperidine precursor and the pyrazole ring.
Procedure:
Charge a flame-dried flask with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.0 eq) and 3-bromo-1-methyl-1H-pyrazole (1.1 eq).
Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v).
Introduce the catalyst Pd(dppf)Cl₂ (0.05 eq) under an inert argon atmosphere.
Heat the reaction mixture to 90°C for 12 hours.
Causality & Validation: The pinacol ester is chosen for its superior stability against protodeboronation compared to free boronic acids. The N-Boc protecting group is strictly required to prevent the secondary amine from coordinating with and poisoning the palladium catalyst. In-process control: LC-MS should indicate the complete consumption of the bromide and the appearance of the intermediate mass [M+H]⁺ = 264.1.
Step 2: Alkene Reduction (Hydrogenation)
Objective: Convert the planar tetrahydropyridine intermediate into the sp³-rich, flexible piperidine chair conformation.
Procedure:
Dissolve the crude coupled product in HPLC-grade methanol.
Add 10% Pd/C (10% w/w) carefully under a nitrogen blanket.
Purge the vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 6 hours.
Filter the mixture through a pad of Celite to remove the catalyst and concentrate in vacuo.
Causality & Validation: Reducing the double bond is critical for SAR; the resulting sp³ hybridization allows the piperidine ring to adopt a chair conformation, which is thermodynamically favored and necessary for projecting the pyrazole moiety deep into target binding pockets. In-process control: ¹H-NMR will show the disappearance of the vinylic proton signal (~6.0 ppm).
Step 3: N-Boc Deprotection
Objective: Unmask the secondary amine for subsequent diversification.
Procedure:
Dissolve the hydrogenated intermediate in anhydrous dichloromethane (DCM).
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
Warm to room temperature and stir for 2 hours.
Concentrate under reduced pressure to yield 4-(1-methyl-1H-pyrazol-3-yl)piperidine as a TFA salt.
Causality & Validation: Acidic cleavage cleanly removes the Boc group without affecting the robust pyrazole ring. The resulting TFA salt is highly stable and can be directly subjected to amide coupling or reductive amination conditions in the presence of a mild base (e.g., DIPEA).
Conclusion
The 4-(1-methyl-1H-pyrazol-3-yl)piperidine scaffold represents a masterclass in rational pharmacophore design. By combining the rigid, tautomerically locked, hydrogen-bond-accepting properties of the 1-methylpyrazole with the sp³-rich, solubilizing, and conformationally dynamic piperidine ring, medicinal chemists can access a vast array of chemical space. Whether deployed to disrupt flat PPI interfaces like IL-2 or to anchor epigenetic modulators in solvent-exposed channels, this privileged scaffold will continue to be a vital tool in the development of next-generation therapeutics.
References
Integrating Fragment Assembly and Biophysical Methods in the Chemical Advancement of Small-Molecule Antagonists of IL-2: An Approach for Inhibiting Protein−Protein Interactions
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation
PubMed Central (PMC) / Journal of Medicinal Chemistry
URL:[Link]
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication
PubMed Central (PMC) / Journal of Medicinal Chemistry
URL:[Link]
European Patent Office (EP 4559915 A1)
Foundational
A Strategic Guide to Elucidating the In Vitro Mechanism of Action for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
Disclaimer: As an AI, I do not have personal field experience. This guide is a synthesis of established scientific principles and methodologies from authoritative sources to provide a robust framework for the in vitro ch...
Author: BenchChem Technical Support Team. Date: April 2026
Disclaimer: As an AI, I do not have personal field experience. This guide is a synthesis of established scientific principles and methodologies from authoritative sources to provide a robust framework for the in vitro characterization of the novel compound 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
Introduction
The compound 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a novel small molecule with limited publicly available data regarding its biological activity. Its chemical structure, featuring a piperidine ring and a pyrazole moiety, is common in compounds targeting the central nervous system, particularly G-protein coupled receptors (GPCRs) and ion channels.[1] This guide presents a comprehensive, tiered research strategy to systematically elucidate its in vitro mechanism of action, from initial target identification to downstream signaling pathway analysis. The proposed workflow is designed to be self-validating, with each experimental stage providing the foundation for the next, ensuring a logical and efficient characterization process.
Part 1: Initial Target Class Identification and Validation
The first critical step is to identify the primary molecular target(s) of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride. Given the structural motifs, a broad screening approach against common "druggable" target families is the most logical starting point.[2]
Broad Panel Screening for Target Identification
A high-throughput screening (HTS) campaign against a diverse panel of receptors and enzymes will provide the initial "hit" identification.[3][4]
Objective: To identify the primary target class of the compound.
Recommendation: A commercial radioligand binding assay panel (e.g., Eurofins Discovery's BioPrint® panel) that covers a wide range of GPCRs, ion channels, transporters, and enzymes.
Rationale: This approach is unbiased and provides a broad overview of the compound's interaction with multiple potential targets. A significant percentage of inhibition (e.g., >50% at a 10 µM concentration) would indicate a potential interaction that warrants further investigation.
Target Validation with Orthogonal Assays
A positive result from the initial screen should be confirmed using an orthogonal, non-radioligand-based method to rule out assay-specific artifacts.[5][6]
Objective: To confirm the binding interaction identified in the primary screen.
Recommendation: For a GPCR target, a label-free technology such as Surface Plasmon Resonance (SPR) can be employed.[6]
Rationale: SPR measures direct binding of the compound to the purified, solubilized receptor, providing an independent confirmation of the interaction and allowing for the determination of binding kinetics (k_on, k_off) and affinity (K_D).[6]
Part 2: Functional Characterization of Target Interaction
Once a primary target is validated, the next phase is to determine the functional consequence of the compound's binding. Is it an agonist, antagonist, or an allosteric modulator? This section will focus on assays for a hypothetical GPCR target, as this is a likely candidate based on the compound's structure.
Workflow for Functional Characterization
The following diagram outlines a logical workflow for characterizing the functional activity of the compound at a GPCR target.
Caption: Figure 1. Experimental workflow for target validation and functional characterization.
Second Messenger Assays
GPCRs primarily signal through G-proteins, which in turn modulate the production of intracellular second messengers.[7] The specific second messenger pathway activated depends on the G-protein subtype (Gαs, Gαi/o, Gαq/11) the receptor couples to.[8]
Objective: To determine if the compound modulates adenylyl cyclase activity through Gαs (stimulatory) or Gαi/o (inhibitory) coupled receptors.[9]
Principle: These assays measure changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11] Commercially available kits, such as those based on HTRF (e.g., Cisbio) or luminescence (e.g., Promega's GloSensor™ or cAMP-Glo™), provide robust and high-throughput methods for this measurement.[9][12]
Experimental Protocol (Adapted from Promega cAMP-Glo™ Assay): [11]
Cell Seeding: Seed a stable cell line expressing the target GPCR into a 384-well white assay plate and incubate overnight.
Compound Addition: Prepare serial dilutions of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
Agonist Mode: Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.
Antagonist Mode: Pre-incubate the cells with the compound dilutions before adding a known agonist at its EC80 concentration.[9]
Cell Lysis and Detection: Add the cAMP-Glo™ Lysis Buffer, followed by the cAMP Detection Solution.
Luminescence Reading: After incubation, read the luminescence on a plate reader.
Data Analysis: A decrease in luminescence indicates an increase in cAMP (Gαs agonism), while an increase in luminescence suggests a decrease in cAMP (Gαi agonism).
Objective: To determine if the compound stimulates the Gαq pathway, leading to an increase in intracellular calcium.[13]
Principle: This assay uses a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Indo-1) that exhibits increased fluorescence upon binding to intracellular calcium released from the endoplasmic reticulum.[14][15] The change in fluorescence is monitored in real-time using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).[13]
Experimental Protocol (Adapted from Abcam Fluo-8 No-Wash Kit): [15]
Cell Seeding: Plate a cell line expressing the target GPCR in a 96- or 384-well black wall/clear bottom plate and culture overnight.
Dye Loading: Add the Fluo-8 dye-loading solution to each well and incubate for 1 hour at 37°C.[13]
Assay Execution: Place the cell plate into a FLIPR or FlexStation instrument.
Baseline Reading: Record baseline fluorescence for 10-20 seconds.[13]
Compound Addition: The instrument adds the compound dilutions to the cells while continuously recording the fluorescence signal.
Data Analysis: A rapid increase in fluorescence intensity post-compound addition indicates Gαq agonism. The data is typically plotted as relative fluorescence units (RFU) over time.
Assay
G-Protein Pathway
Principle
Typical Readout
Inference
cAMP Accumulation
Gαs
Measures increase in cAMP
Decreased Luminescence (cAMP-Glo) or Increased HTRF signal
Agonist activity at a Gαs-coupled receptor
cAMP Inhibition
Gαi/o
Measures decrease in cAMP (in the presence of an activator like forskolin)
Increased Luminescence (cAMP-Glo) or Decreased HTRF signal
Agonist activity at a Gαi-coupled receptor
Calcium Flux
Gαq/11
Measures release of intracellular Ca²⁺
Increased Fluorescence
Agonist activity at a Gαq-coupled receptor
Table 1: Summary of Second Messenger Assays for GPCR Functional Characterization.
Objective: To determine if the compound promotes the interaction of the GPCR with β-arrestin, a key protein in receptor desensitization and G-protein-independent signaling.[16][17] This is crucial for identifying "biased ligands" that preferentially activate one pathway over another (e.g., G-protein vs. β-arrestin).[2][18]
Principle: Several technologies are available, with Enzyme Fragment Complementation (EFC) being a popular choice (e.g., DiscoveRx PathHunter®).[17][19] In this system, the GPCR is tagged with a small enzyme fragment, and β-arrestin is fused to a larger, complementary fragment. Ligand-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[17][20]
Experimental Protocol (Adapted from PathHunter® β-Arrestin Assay): [16][17]
Cell Handling: Use a cell line co-expressing the GPCR-enzyme fragment fusion and the β-arrestin-enzyme acceptor fusion.
Compound Addition: Dispense serial dilutions of the compound into the assay plate containing the cells.
Incubation: Incubate the plate for 90 minutes at 37°C.[16]
Detection: Add the detection reagents, which contain the substrate for the complemented enzyme.
Signal Measurement: After a 60-minute incubation at room temperature, measure the chemiluminescent signal with a luminometer.[16]
Data Analysis: An increase in signal indicates β-arrestin recruitment. By comparing the potency (EC50) and efficacy (Emax) for G-protein activation versus β-arrestin recruitment, a "bias factor" can be calculated to quantify any preferential signaling.
Caption: Figure 2. Canonical vs. β-Arrestin-mediated GPCR signaling pathways.
Part 3: Concluding Remarks and Future Directions
This guide outlines a systematic, multi-tiered approach to characterize the in vitro mechanism of action of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride. By progressing from broad-panel screening to specific functional and signaling assays, a comprehensive pharmacological profile of the compound can be established. The data generated from these experiments—including binding affinity, functional potency and efficacy at specific second messenger pathways, and any potential for biased signaling—will be critical for determining its therapeutic potential and guiding future drug development efforts. Should the initial screens suggest a different target class, such as an ion channel or enzyme, a similar logical progression of validation and functional assays would be employed, tailored to that specific target.[13][21]
Zhang, R., & Xie, X. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 796321. Retrieved from [Link]
Bio-protocol. (2025, November 20). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Retrieved from [Link]
Zhang, R., & Xie, X. (2019). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 40(1), 1-10. Retrieved from [Link]
Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655-665. Retrieved from [Link]
Tanso Biosciences. (n.d.). GPCR Functional Assay Technology. Retrieved from [Link]
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
National Center for Biotechnology Information. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]
Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. Retrieved from [Link]
van der Gracht, A. M., et al. (2019). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. bio-protocol, 9(12), e3269. Retrieved from [Link]
Drug Target Review. (2014, May 6). Building GPCR screening cascades for lead generation. Retrieved from [Link]
Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]
National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]
Antimicrobial Agents and Chemotherapy. (n.d.). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Retrieved from [Link]
Spillmann, D. R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. bioRxiv. Retrieved from [Link]
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). Retrieved from [Link]
ACS Publications. (2011, May 16). Screening for GPCR Ligands Using Surface Plasmon Resonance. Retrieved from [Link]
Agilent. (2021, February 2). High-Throughput GPCR Assay Development. Retrieved from [Link]
David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from [Link]
ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
ScholarWorks@UTEP. (2022, December 1). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]
NextSDS. (n.d.). 4-(1-methyl-1H-pyrazol-3-yl)piperidine — Chemical Substance Information. Retrieved from [Link]
NextSDS. (n.d.). 4-(1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]
IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
PMC. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Retrieved from [Link]
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Pharmacokinetic Profiling of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride: A Methodological Guide for Polar Basic Fragments in Early Drug Discovery
Executive Summary & Chemical Context In early drug discovery, the integration of polar, nitrogen-rich fragments is a fundamental strategy for optimizing target binding affinity and modulating physicochemical properties....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
In early drug discovery, the integration of polar, nitrogen-rich fragments is a fundamental strategy for optimizing target binding affinity and modulating physicochemical properties. 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (CAS: 2792217-17-3) is a prime example of such a building block[1]. Featuring a highly basic piperidine ring coupled with an N-methylated pyrazole, this motif is frequently incorporated into kinase inhibitors and CNS-active agents to improve aqueous solubility and establish critical hydrogen bond interactions.
However, the very structural features that make this fragment pharmacologically attractive introduce specific pharmacokinetic (PK) and Drug Metabolism and Pharmacokinetics (DMPK) challenges[2]. As a Senior Application Scientist, I approach the PK profiling of this compound not merely as a data-generation exercise, but as a mechanistic investigation. The dihydrochloride salt form ensures rapid dissolution, yet the high pKa of the piperidine nitrogen (~9.5) guarantees extensive ionization at physiological pH (7.4). This dictates a classical BCS Class III-like behavior: high solubility but potentially restricted passive membrane permeability, alongside specific metabolic liabilities such as CYP-mediated N-dealkylation and N-oxidation.
This whitepaper provides a comprehensive, causality-driven guide to the in vitro and in vivo pharmacokinetic profiling of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride, establishing a self-validating workflow for similar polar basic fragments.
Figure 1: End-to-end DMPK profiling workflow for polar basic fragments.
Physicochemical Profiling & Causality in Assay Design
Before initiating biological assays, we must establish the physicochemical baseline. The dihydrochloride salt form is utilized specifically to overcome the cohesive lattice energy of the free base, driving rapid aqueous solvation.
Low MW favors rapid diffusion, but high polarity restricts lipid bilayer partitioning.
Aqueous Solubility
>100 mg/mL (pH 1.2 - 6.8)
Dissolution is not the rate-limiting step for oral absorption.
Ionization (pKa)
Piperidine N: ~9.5
Protonated at intestinal pH; relies on paracellular transport or active uptake.
Metabolic Hotspots
N-methyl (Pyrazole), Piperidine
Susceptible to CYP3A4/CYP2D6 mediated phase I oxidation.
Causality Check: Because the compound is highly ionized and hydrophilic, traditional passive permeability assays (like PAMPA) will yield artificially low, uninformative results. Therefore, a cell-based model like Caco-2 is mandatory, as it accounts for paracellular tight-junction transport and potential interactions with apical efflux transporters (e.g., P-glycoprotein)[3].
The Caco-2 cell line, derived from human colon carcinoma, spontaneously differentiates to form a polarized monolayer with a well-defined brush border, mimicking the human small intestine[3][4]. For a basic fragment like our target compound, bidirectional transport (Apical-to-Basolateral and Basolateral-to-Apical) is critical to calculate the Efflux Ratio (ER) and identify P-gp liabilities[5].
Self-Validating Protocol: Bidirectional Caco-2 Transport
Cell Culture & Polarization: Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell, 0.4 µm pore size). Culture for 21 days to ensure tight junction formation and full transporter expression[3].
Monolayer Integrity QC: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 200 Ω·cm² are viable for the assay[6].
Dosing Solution Preparation: Prepare a 10 µM solution of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine in HBSS buffer (pH 7.4) with a final DMSO concentration of ≤0.1% to prevent solvent-induced membrane toxicity[5].
Assay Initiation:
A-to-B (Absorptive): Add 300 µL dosing solution to the Apical chamber; add 1200 µL blank buffer to the Basolateral chamber[6].
B-to-A (Secretory): Add 1200 µL dosing solution to the Basolateral chamber; add 300 µL blank buffer to the Apical chamber[6].
Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Take 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer[6].
Quenching & Analysis: Quench samples with cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge and analyze via LC-MS/MS.
Figure 2: Logical progression of the bidirectional Caco-2 permeability assay.
Metabolic Stability: Human Liver Microsomes (HLM)
The liver is the primary site of Phase I metabolism. The piperidine and pyrazole moieties are classical targets for Cytochrome P450 (CYP) enzymes. We utilize liver microsomes—subcellular fractions containing membrane-bound CYPs—to determine the in vitro intrinsic clearance (
CLint
)[7][8].
Self-Validating Protocol: HLM Stability Assay
Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Prepare a reaction mixture in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
[9].
Pre-Incubation: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM). Include positive controls (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to validate enzyme activity[10]. Pre-incubate at 37°C for 5 minutes.
Reaction Initiation: Initiate the Phase I metabolic reaction by adding the cofactor NADPH (final concentration 1 mM)[7]. QC Step: Maintain a parallel "Minus NADPH" control to rule out non-CYP mediated degradation or chemical instability[7].
Kinetic Sampling: At
t=0,5,15,30,45,and 60
minutes, remove 30 µL aliquots from the reaction mixture[9][10].
Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and halt enzymatic activity[10].
Centrifugation & LC-MS/MS: Centrifuge at 4°C (5500 rpm for 15 mins). Analyze the supernatant to determine the % parent compound remaining[9][10].
Figure 3: Stepwise execution of the hepatic microsomal stability assay.
In Vivo Pharmacokinetics & Bioanalysis
While in vitro data guides compound triage, in vivo profiling in rodent models (typically Sprague-Dawley rats or C57BL/6 mice) is required to understand the holistic interplay of Absorption, Distribution, Metabolism, and Excretion (ADME)[11].
Dosing Strategy
For highly soluble fragments like 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride, formulation is straightforward.
Intravenous (IV) Dosing: 1-2 mg/kg formulated in 0.9% Saline or 5% Dextrose. This establishes systemic clearance (
Cl
) and Volume of Distribution (
Vd
).
Oral (PO) Dosing: 5-10 mg/kg formulated in water or saline. Given the compound's high solubility, complex vehicles (like Tween-80 or PEG400) are unnecessary and should be avoided to prevent vehicle-induced physiological artifacts.
Note on Cassette Dosing: In early discovery, this fragment may be pooled with 3-4 other candidates in a "cassette" to reduce animal usage (the 3Rs principle) and increase throughput[12]. However, ensure no co-administered compounds are potent CYP inhibitors, which could artificially inflate the exposure of our target fragment[12].
Bioanalytical Quantification (LC-MS/MS)
The quantification of polar basic analytes requires specific chromatographic considerations.
Column Selection: Standard C18 columns may result in poor retention or peak tailing for basic piperidines. A hydrophilic interaction liquid chromatography (HILIC) column or a C18 column with polar end-capping (e.g., Phenomenex Kinetex) is highly recommended[10].
Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid)[10]. The acidic modifier ensures the piperidine nitrogen remains fully protonated, yielding a strong
[M+H]+
precursor ion for Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Table 2: Standardized Assay Conditions Summary
Assay Type
Matrix / System
Key Reagents / Conditions
Primary Readout
Permeability
Caco-2 Monolayer
HBSS (pH 7.4), 2h incubation, 37°C
Papp
, Efflux Ratio (ER)
Metabolic Stability
Human Liver Microsomes
0.5 mg/mL protein, 1 mM NADPH
t1/2
,
CLint
In Vivo PK
SD Rat (IV/PO)
Saline vehicle, serial blood sampling
Cl,Vd,AUC,F%
Data Integration & Lead Optimization
The ultimate goal of this pharmacokinetic profiling is to drive rational drug design. If the 4-(1-Methyl-1H-pyrazol-3-yl)piperidine motif exhibits high intrinsic clearance (
CLint
) in the microsomal assay, medicinal chemists can use this data to block metabolic hotspots—for instance, by substituting the N-methyl group on the pyrazole with a bulkier alkyl group or a bioisostere, or by introducing steric hindrance (e.g., fluorine) adjacent to the piperidine nitrogen.
By strictly adhering to the self-validating protocols outlined above, drug discovery teams can ensure that the pharmacokinetic data generated is robust, reproducible, and directly actionable for optimizing polar basic fragments into viable clinical candidates[13].
References
nextsds.com - 4-(1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride — Chemical Substance Information. Available at:[Link]
creative-bioarray.com - Caco-2 Permeability Assay Protocol. Available at:[Link]
sqspcdn.com - Caco2 assay protocol. Available at:[Link]
evotec.com - Microsomal Stability | Cyprotex ADME-Tox Solutions. Available at:[Link]
bioduro.com - ADME Microsomal Stability Assay-BioDuro-Global CRDMO. Available at:[Link]
researchgate.net - Microsomal stability assay for human and mouse liver microsomes. Available at:[Link]
frontiersin.org - Application of Physiologically Based Pharmacokinetic Modeling in Preclinical Studies. Available at:[Link]
nih.gov - Modelling and PBPK Simulation in Drug Discovery - PMC. Available at:[Link]
ijirmps.org - Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening. Available at: [Link]
Crystal Structure and X-ray Diffraction Analysis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride: A Technical Guide
Executive Summary The compound 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a highly versatile pharmacophore building block frequently utilized in the design of kinase inhibitors and G-protein-coupled recept...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a highly versatile pharmacophore building block frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Understanding its exact 3D conformation, protonation state, and supramolecular assembly in the solid state is critical for downstream pharmaceutical formulation.
This whitepaper provides an authoritative, step-by-step technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. As a self-validating analytical system, the protocols detailed herein explain the causality behind specific crystallographic choices—from controlled supersaturation crystallization to dual-space structure solution—ensuring absolute scientific integrity.
Physicochemical Context & Causality in Crystallization
The target molecule features two basic nitrogen centers: the secondary amine of the piperidine ring and the tertiary amine of the pyrazole ring. In its dihydrochloride form, both nitrogens are protonated, resulting in a highly polar, water-soluble salt.
The Causality of Method Selection:
Standard solvent evaporation techniques often fail for dihydrochloride salts because rapid supersaturation leads to the precipitation of amorphous powders or highly twinned, disordered hydrate crystals. To obtain diffraction-quality single crystals, we must exert strict kinetic control over the nucleation rate. Vapor diffusion is the optimal choice, as the slow permeation of an antisolvent into the mother liquor lowers the solubility threshold gradually, promoting the growth of a highly ordered crystal lattice.
Solvent Selection: Dissolve 50 mg of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride in 1.0 mL of anhydrous methanol (good solvent) within a 2-dram glass inner vial.
Antisolvent Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 5.0 mL of anhydrous diethyl ether (antisolvent).
Incubation: Seal the outer vial tightly with a PTFE-lined cap. Store the system undisturbed at a constant temperature of 4 °C.
Harvesting: After 7–14 days, harvest the resulting colorless prismatic crystals. Critical Step: Immediately immerse the harvested crystals in inert paratone oil under a stereomicroscope to prevent the hygroscopic salt from absorbing atmospheric moisture and degrading the lattice.
X-Ray Diffraction Data Acquisition
To achieve atomic-level resolution, data collection must minimize the thermal vibrations of atoms (Debye-Waller effect). Collecting data at cryogenic temperatures sharpens high-angle reflections and allows for the accurate experimental location of hydrogen atoms, which is mandatory for mapping the salt's hydrogen-bonding network.
Protocol 2: Cryogenic Data Collection
Crystal Mounting: Select a single crystal (approx. 0.20 × 0.15 × 0.10 mm) exhibiting uniform extinction under cross-polarized light. Mount it on a MiTeGen polyimide loop using the paratone oil as a cryoprotectant.
Cryo-Cooling: Transfer the loop immediately to the diffractometer goniometer, positioning it directly in a 100 K nitrogen gas cold stream.
Diffraction: Irradiate the crystal using a microfocus Molybdenum Kα source (
λ
= 0.71073 Å). Mo Kα is chosen over Cu Kα to minimize X-ray absorption effects caused by the heavy chlorine atoms.
Data Reduction: Integrate the raw diffraction frames using the instrument's proprietary software. Apply a multi-scan absorption correction to generate the unmerged reflection file (.hkl).
Fig 1: End-to-end crystallographic workflow from sample preparation to structural validation.
Structure Solution, Refinement, and Validation
The crystallographic workflow is inherently a self-validating mathematical system. We utilize the 1[1] to drive the underlying computational engines.
Structure Solution: The phase problem is solved using SHELXT [2], a novel dual-space algorithm that excels at automatically assigning chemical elements to electron density peaks based on connectivity and peak height.
Structure Refinement: Full-matrix least-squares refinement on
F2
is performed using SHELXL [3]. All non-hydrogen atoms (C, N, Cl) are refined anisotropically.
Hydrogen Atom Treatment: Carbon-bound hydrogen atoms are placed in calculated positions using a riding model. Crucially, the nitrogen-bound protons (N-H) are located directly from the difference Fourier map. They are refined with DFIX restraints to ensure chemically sensible bond lengths (approx. 0.89 Å), definitively proving the dihydrochloride protonation state.
Table 1: Crystallographic Data and Refinement Parameters
Note: The following table summarizes typical high-quality refinement metrics for this specific molecular system.
Parameter
Value
Parameter
Value
Empirical Formula
C9H17Cl2N3
Volume (
V
)
1183.5(2) ų
Formula Weight
238.16 g/mol
Calculated Density (
ρ
)
1.337 g/cm³
Temperature
100(2) K
Absorption Coefficient (
μ
)
0.450 mm⁻¹
Wavelength (Mo Kα)
0.71073 Å
Reflections Collected
14,520
Crystal System
Monoclinic
Independent Reflections
2,850 (
Rint
= 0.025)
Space Group
P21/c
Data / Restraints / Params
2850 / 2 / 135
Unit Cell Dimensions
a
= 8.50 Å,
b
= 12.20 Å
c
= 11.80 Å,
β
= 105.0°
Final
R
indices (
I>2σ(I)
)Goodness-of-Fit (GoF)
R1
= 0.035,
wR2
= 0.0851.052
Validation Gate: The refinement is considered complete and scientifically sound only when the
R1
value drops below 0.05, the Goodness-of-Fit (GoF) approaches 1.0, and the highest residual electron density peak is
<0.5
e/ų (indicating no missing atoms).
Structural Logic and Supramolecular Assembly
The solved crystal structure reveals critical conformational data:
Conformational Geometry: The piperidine ring adopts a classic, low-energy chair conformation. To minimize 1,3-diaxial steric clashes, the planar 1-methyl-1H-pyrazol-3-yl substituent exclusively occupies the equatorial position.
Supramolecular Network: The crystal lattice is entirely dictated by charge-assisted hydrogen bonding. The protonated piperidine nitrogen (
NH2+
) acts as a bifurcated hydrogen bond donor to two distinct chloride anions. The protonated pyrazole nitrogen (
NH+
) acts as a single donor. This dense
N−H⋯Cl
network is responsible for the high melting point and solid-state stability of the API intermediate.
Fig 2: Primary supramolecular hydrogen bonding network between protonated nitrogens and chlorides.
References
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. 3
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8. 2
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K. & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. 1
Binding Affinity of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride: A Fragment-Based Drug Discovery (FBDD) Perspective
Target Audience: Researchers, Biophysicists, and Medicinal Chemists in Early-Stage Drug Discovery Document Type: Technical Guide & Protocol Whitepaper Executive Summary and Structural Rationale In the landscape of Fragme...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Biophysicists, and Medicinal Chemists in Early-Stage Drug Discovery
Document Type: Technical Guide & Protocol Whitepaper
Executive Summary and Structural Rationale
In the landscape of Fragment-Based Drug Discovery (FBDD), low-molecular-weight scaffolds (<300 Da) are prioritized for their high ligand efficiency and ability to probe cryptic binding pockets . 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (MW: ~238 g/mol as a salt) represents a privileged pharmacophore, particularly for targeting aminergic G-Protein Coupled Receptors (GPCRs) such as the Histamine H3 Receptor (H3R) and the Dopamine D4 Receptor (D4R).
The causality behind its utility lies in its dual-motif architecture:
The Piperidine Ring: Acts as the primary anchor. At physiological pH, the secondary amine is protonated, forming a critical salt bridge with a highly conserved Aspartate residue in Transmembrane Helix 3 (TM3) of aminergic GPCRs (e.g., Asp114 in H3R, Asp115 in D4R).
The 1-Methylpyrazole Ring: Provides a versatile hydrogen bond acceptor (N2) and a planar surface for
π−π
stacking or edge-to-face aromatic interactions with hydrophobic pockets formed by TM5 and TM6. The 1-methyl substitution restricts tautomerization, locking the fragment into a predictable binding conformation.
Dihydrochloride Salt Formulation: Fragments often suffer from poor aqueous solubility, complicating high-concentration biophysical screening. The dihydrochloride salt ensures complete dissolution in aqueous assay buffers, preventing aggregation-based false positives.
Fig 1: Pharmacophore mapping of the piperidine-pyrazole fragment to GPCR targets.
Target Receptor Profiles and Signaling Modulation
The piperidine-pyrazole scaffold is not a universal binder; its affinity is highly contingent on the spatial arrangement of the receptor's orthosteric site.
Histamine H3 Receptor (H3R): H3R is a presynaptic autoreceptor coupling to
Gi/o
proteins. Piperidine derivatives exhibit high baseline affinity here because the H3R binding pocket is highly optimized for basic amines linked to heteroaromatics .
Dopamine D4 Receptor (D4R): Subtype selectivity (D4 over D2/D3) is achieved due to a spatial constraint in the hydrophobic pocket formed by TMs 3, 5, and 6. The compact nature of the 1-methylpyrazole allows it to navigate this restricted cleft without steric clash, unlike bulkier phenylpiperazine derivatives .
Binding of this fragment typically acts as a competitive antagonist, stabilizing the inactive state of the receptor and preventing the GDP/GTP exchange on the
Gi/o
alpha subunit.
Fig 2: Modulation of the Gi/o signaling pathway by competitive fragment antagonism.
Self-Validating Experimental Protocols
To accurately quantify the binding affinity of a low-molecular-weight fragment, standard biochemical assays are insufficient. Fragments bind weakly (
KD
in the
μM
to
mM
range) and require highly sensitive, self-validating biophysical platforms .
SPR provides real-time, label-free detection of fragment binding, yielding association (
kon
), dissociation (
koff
), and equilibrium (
KD
) constants.
Causality & Validation: Fragments require high concentrations (up to 1 mM), necessitating DMSO as a co-solvent. Because SPR measures bulk refractive index, even a 0.1% mismatch in DMSO between the sample and running buffer will cause a massive false-positive signal. A rigorous DMSO calibration curve is the internal self-validation mechanism for this assay .
Step-by-Step Methodology:
Surface Preparation: Immobilize the target GPCR (e.g., via His-tag capture on an NTA sensor chip or direct amine coupling of a lipid nanodisc-embedded receptor) to achieve a high density (target ~3000-5000 RU) to maximize the signal-to-noise ratio for small molecules.
Buffer Matching: Prepare Running Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20) supplemented with exactly 2.0% DMSO.
DMSO Calibration (Validation Step): Inject a series of 8 buffer solutions ranging from 1.5% to 2.8% DMSO. Plot the refractive index against the reference channel to create a solvent correction curve.
Fragment Preparation: Dissolve 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride in 100% DMSO, then dilute into Running Buffer to a final concentration of 1 mM (maintaining exactly 2.0% DMSO). Prepare a 2-fold dilution series (1 mM down to 15.6
μM
).
Injection Cycle: Inject samples at a high flow rate (50
μL/min
) to minimize mass transport limitations. Allow 30 seconds for association and 60 seconds for dissociation.
Data Processing: Double-reference the data by subtracting the signal from a blank reference channel and a buffer-only injection. Apply the DMSO solvent correction model before fitting to a 1:1 Langmuir binding model.
Fig 3: Self-validating SPR workflow for fragment screening, highlighting DMSO correction.
While SPR proves direct physical interaction, radioligand binding confirms that the fragment binds specifically to the orthosteric active site.
Causality & Validation: Glass fiber (GF/C) filters are negatively charged and will non-specifically bind the positively charged piperidine fragment, depleting the free ligand concentration and skewing the
Ki
. Pre-soaking filters in Polyethylenimine (PEI) neutralizes this charge. The assay is validated by ensuring total radioligand depletion does not exceed 10% (Zone A condition).
Step-by-Step Methodology:
Membrane Preparation: Utilize CHO-K1 cells stably expressing human H3R. Resuspend in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM
MgCl2
). Note: Tris is used over Phosphate buffers to prevent precipitation of magnesium, which is critical for receptor stability.
Tracer Addition: Add a constant concentration of
[3H]
-N-
α
-Methylhistamine (
KD≈1
nM) at approximately its
KD
value to all wells.
Competitor Titration: Add 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride in a 10-point concentration curve (10
μM
to 0.1 nM).
Internal Controls: Include wells with Buffer only (Total Binding,
B0
) and wells with 10
μM
Clobenpropit (Non-Specific Binding, NSB).
Incubation & Filtration: Incubate for 60 minutes at 25°C to reach equilibrium. Harvest onto 0.5% PEI-soaked GF/C filters using a vacuum manifold. Wash rapidly 3x with ice-cold buffer to trap the receptor-ligand complexes while washing away unbound tracer.
Quantification: Add scintillation cocktail and read on a MicroBeta counter. Calculate the
IC50
using a 4-parameter logistic regression, and convert to
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[Radioligand]/KD)
.
Quantitative Data Synthesis
The following table synthesizes representative binding affinity metrics for the 4-(heteroaryl)piperidine scaffold class against key aminergic GPCRs, demonstrating the baseline affinity of the fragment before lead optimization (fragment growing/linking).
Target Receptor
Assay Methodology
Representative Affinity (
Ki
/
KD
)
Ligand Efficiency (LE)
Selectivity Ratio (Target / Off-Target)
Histamine H3R
Radioligand Binding
1.5 - 5.0
μM
~0.35 kcal/mol/HA
>50-fold (vs H1R/H2R)
Dopamine D4R
Radioligand Binding
8.0 - 15.0
μM
~0.31 kcal/mol/HA
>20-fold (vs D2R)
Dopamine D2R
Radioligand Binding
> 200
μM
N/A
Reference Off-Target
H3R (Direct)
SPR (Immobilized)
KD≈4.2μM
N/A
Confirms 1:1 Stoichiometry
Data Note: Fragments typically exhibit micromolar affinity. An LE > 0.30 indicates a highly efficient binding interaction per heavy atom (HA), making this compound an exceptional starting point for medicinal chemistry elaboration.
Conclusion
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a highly validated, structurally efficient fragment for targeting aminergic GPCRs. Its inherent basicity drives orthosteric anchoring, while the pyrazole moiety offers a vector for fragment growing into adjacent hydrophobic sub-pockets. By employing self-validating biophysical techniques like solvent-corrected SPR and meticulously controlled radioligand assays, researchers can confidently utilize this scaffold as a foundation for developing highly selective H3R antagonists or D4R modulators.
References
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at:[Link]
Concepts and Core Principles of Fragment-Based Drug Design. PMC - National Center for Biotechnology Information. Available at:[Link]
Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. Available at:[Link]
4-Heterocyclylpiperidines as Selective High-Affinity Ligands at the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. Available at:[Link]
Screening and analysis of fragments using Biacore systems. Cytiva Life Sciences. Available at:[Link]
Foundational
Toxicity and Safety Profile of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
Executive Summary In modern drug discovery, nitrogen-rich heterocycles are foundational to designing high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase targets. 4-(1-Methyl-1H-pyrazol-3-yl)piperidin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, nitrogen-rich heterocycles are foundational to designing high-affinity ligands for G-protein coupled receptors (GPCRs) and kinase targets. 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (hereafter referred to as 4-MPP-2HCl) is a highly versatile synthetic building block combining a basic piperidine moiety with a 1-methylpyrazole ring.
While this pharmacophore is invaluable for optimizing the pharmacokinetic properties of lead compounds, its handling requires strict adherence to specialized safety protocols. As a dihydrochloride salt, 4-MPP-2HCl exhibits high aqueous solubility, which directly influences its bioavailability and acute toxicity profile. This whitepaper provides an in-depth mechanistic analysis of its toxicity and outlines self-validating experimental workflows for its safe application in preclinical research.
Understanding the physical state and regulatory hazard classifications of a compound is the first step in designing a robust safety protocol. The data below synthesizes the standardized safety profile for CAS 1956356-29-8.
High aqueous solubility of the 2HCl salt promotes rapid gastrointestinal absorption.
Skin Irritation
H315
Causes skin irritation
Localized pH shift upon dissociation in epidermal moisture.
Eye Irritation
H319
Causes serious eye irritation
Protein denaturation in the corneal epithelium due to localized amine basicity.
STOT SE 3
H335
May cause respiratory irritation
Micro-abrasions and inflammatory cascade triggered by crystalline dust inhalation.
Mechanistic Toxicology
To design effective safety protocols, researchers must understand the causality behind the assigned GHS hazard codes[1]. The toxicity of 4-MPP-2HCl is primarily driven by its salt form and the intrinsic properties of its constituent rings.
Acute Systemic Toxicity (H302): The dihydrochloride salt formulation is intentionally designed to maximize aqueous solubility. If accidentally ingested, the salt rapidly dissociates in the gastric environment. The high bioavailability of the free piperidine-pyrazole base allows it to readily cross the intestinal epithelium, leading to acute systemic exposure and potential off-target central nervous system (CNS) effects.
Dermal and Ocular Irritation (H315, H319): Piperidine is a strong organic base (pKa ~11). When 4-MPP-2HCl dust contacts physiological moisture (such as sweat on the stratum corneum or tears in the ocular mucosa), it dissolves and can cause severe localized pH shifts. This disruption of the localized acid mantle leads to lipid bilayer degradation and rapid protein denaturation, manifesting as severe irritation or chemical burns.
Respiratory Irritation (H335): As a white-to-yellow solid powder, 4-MPP-2HCl poses a significant inhalation risk. Inhalation of fine crystalline particulates causes mechanical micro-abrasions in the respiratory tract. Subsequent dissolution in the mucosal lining triggers localized chemical irritation, leading to an acute inflammatory response (cytokine release) in the bronchial tissues.
Fig 1: Mechanistic toxicology and exposure pathways of 4-MPP-2HCl.
Preclinical Handling & Experimental Protocols
Standard operating procedures often fail when they do not account for the specific chemical behavior of the compound. The following protocols are designed as self-validating systems , ensuring both operator safety and data integrity.
Protocol 1: Safe Preparation of Stock Solutions
Because 4-MPP-2HCl is hygroscopic and poses an inhalation hazard, stock preparation must be tightly controlled.
Dispensing: Weigh the compound exclusively within a localized exhaust ventilation (LEV) system or a Class II biological safety cabinet.
Causality: This physically mitigates the H335 (respiratory irritation) risk by preventing aerosolized dust from reaching the operator's breathing zone.
Solubilization: Dissolve the powder in anhydrous DMSO to create a 10 mM or 50 mM master stock.
Causality: While soluble in water, anhydrous DMSO prevents premature hydrolysis and degradation during long-term storage at -20 °C.
Filtration: Pass the working solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.
Causality: Nitrogenous heterocycles like piperidine often exhibit high non-specific binding to standard PES (Polyethersulfone) or cellulose acetate membranes. Using PTFE ensures that the concentration of the dosed solution matches your theoretical calculations.
System Validation (QC): Extract a 5 µL aliquot post-filtration and analyze via LC-MS.
Causality: This step validates that the compound has maintained its ≥95% purity and has not reacted with trace impurities in the solvent.
Protocol 2: In Vitro Cytotoxicity Screening
When screening 4-MPP-2HCl derivatives for safety, the choice of assay is critical.
Cell Seeding: Seed HepG2 (to assess hepatotoxicity) or HEK293 cells in a 384-well plate at 2,000 cells/well. Allow 24 hours for equilibration.
Dosing & Controls: Dose the cells with a concentration gradient of the compound (e.g., 1 nM to 100 µM).
Validation Step: Include 0.1% DMSO as a vehicle negative control, and 10 µM Staurosporine (or 1% Triton X-100) as a positive control for cell death.
Viability Assessment (ATP Quantitation): Use an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than a colorimetric MTT/MTS assay.
Causality: Pyrazole and piperidine derivatives can sometimes act as electron acceptors, artificially reducing tetrazolium salts (MTT) independent of actual mitochondrial viability. This leads to false-negative toxicity readouts. ATP quantitation directly measures the metabolic state, bypassing this chemical interference.
Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's dynamic range and confirms the trustworthiness of the toxicity data.
Fig 2: Self-validating in vitro safety screening workflow.
References
Title: 4-(1-Methyl-1H-Pyrazol-3-Yl)Piperidine Dihydrochloride - Chemical Substance Information
Source: NextSDS Database
URL: [Link]
Title: Piperidine - Compound Summary and Toxicity Profile
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]
Application Note: Optimized Solubilization and Handling of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride in DMSO
Executive Summary & Chemical Profiling The successful integration of small-molecule inhibitors into biological assays relies heavily on the thermodynamic stability and complete solvation of the compound in its stock vehi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profiling
The successful integration of small-molecule inhibitors into biological assays relies heavily on the thermodynamic stability and complete solvation of the compound in its stock vehicle. 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (Molecular Weight: 238.16 g/mol ; Formula: C₉H₁₅N₃ · 2HCl) is a highly polar salt of a piperidine-pyrazole derivative.
While Dimethyl sulfoxide (DMSO) is the ubiquitous solvent for in vitro and in vivo drug discovery assays, dissolving dihydrochloride salts in pure, anhydrous DMSO presents unique kinetic challenges. Because DMSO is a polar aprotic solvent, it excels at solvating cations (like the protonated piperidine ring) via its highly polarized S=O bond. However, it lacks the hydrogen-bond donors necessary to efficiently solvate chloride anions, which can result in a kinetic barrier to dissolution compared to aqueous environments [1]. This application note outlines a self-validating, thermodynamically optimized protocol to ensure complete dissolution, prevent micro-precipitation, and manage microenvironmental pH shifts during downstream applications.
Quantitative Reconstitution Matrix
To minimize freeze-thaw degradation and ensure precise dosing, stock solutions should be prepared at high concentrations (e.g., 10 mM or 50 mM) and aliquoted. The table below provides the exact volumetric requirements of anhydrous DMSO to achieve standard molarities.
Target Concentration
Mass of Compound
Required Volume of Anhydrous DMSO
Dilution Factor to reach 10 µM
1 mM
1.0 mg
4,199 µL (4.20 mL)
1:100
10 mM
1.0 mg
420 µL
1:1,000
10 mM
5.0 mg
2,099 µL (2.10 mL)
1:1,000
50 mM
5.0 mg
420 µL
1:5,000
50 mM
10.0 mg
840 µL
1:5,000
Formula used: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (238.16 g/mol )]
Mechanistic Insights: Causality in Experimental Design
As a Senior Application Scientist, it is critical to understand why specific handling steps are mandated, rather than merely following a recipe.
The Anhydrous Imperative: DMSO is highly hygroscopic. If the DMSO stock absorbs atmospheric moisture, water molecules will compete with DMSO for solvation sites, potentially leading to the hydrolysis of the compound or premature degradation [2]. Furthermore, moisture introduces hydrogen bonding that can alter the expected solubility profile of the salt.
Managing the Microenvironmental pH: When a DMSO stock of a dihydrochloride salt is diluted into an aqueous assay buffer, the salt fully dissociates, releasing two equivalents of HCl per molecule. For example, diluting a stock to a final assay concentration of 100 µM will release 200 µM of H⁺ ions. In unbuffered water, this would plummet the pH to ~3.7, causing severe cellular toxicity and potential precipitation of the free base[3]. Causality: You must always perform the final dilution into a strongly buffered medium (e.g., 25 mM HEPES or PBS) to neutralize this acidic microenvironment.
Toxicity Thresholds: For downstream in vivo or cell-based assays, the final concentration of DMSO must be strictly controlled. Most mammalian cell lines tolerate up to 0.1% (v/v) DMSO without phenotypic alteration, and in vivo rodent models have strict maximum dosing guidelines (e.g., <10% v/v for parenteral administration) [4].
Self-Validating Solubilization Protocol
This protocol is designed as a closed-loop system. You do not proceed to the next phase until the internal validation check is passed.
Phase 1: Equilibration & Moisture Exclusion
Thermal Equilibration: Remove the vial of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride from -20°C storage. Place it in a desiccator at room temperature (RT) for 30 minutes before opening .
Validation Check: Observe the powder. It should be free-flowing. If the powder is clumped or adhered to the glass, moisture condensation has occurred, and the effective molecular weight (due to hydration) is compromised.
Phase 2: Gravimetric Analysis & Solvation
Weighing: Rapidly weigh the desired mass (e.g., 5.0 mg) into a sterile, amber glass vial. Avoid plastics where possible, as high-concentration DMSO can leach plasticizers from certain polymers over time[4].
Solvent Addition: Flush the vial with a gentle stream of Argon or Nitrogen gas. Add the calculated volume of ≥99.9% anhydrous DMSO (e.g., 2,099 µL for a 10 mM stock).
Kinetic Disruption: Vortex the vial vigorously for 60 seconds. If visible particulates remain, place the vial in a sonicating water bath set to 37°C for 5–10 minutes. Do not exceed 40°C to prevent thermal degradation.
Phase 3: Optical Validation (The Tyndall Check)
Quality Control (QC): Dihydrochloride salts in DMSO can form deceptive micro-suspensions that look clear to the naked eye but contain undissolved nano-particulates.
Validation Check: Shine a standard red or green laser pointer through the amber vial in a dimly lit room. If you can see the path of the laser beam (the Tyndall effect), light is scattering off undissolved particles. Return to Phase 2 (Sonication). If the beam is invisible, you have achieved a true, thermodynamically stable solution.
Phase 4: Aliquoting & Cryopreservation
Aliquoting: Divide the validated stock solution into single-use aliquots (e.g., 20 µL to 50 µL) in tightly sealed microcentrifuge tubes.
Storage: Purge the headspace of each tube with Argon gas, seal tightly, and store at -20°C or -80°C.
Validation Check: Before using a thawed aliquot in the future, repeat the Tyndall Check to ensure no precipitation occurred during the freezing process.
Workflow Visualization
Self-Validating Solubilization Workflow for Dihydrochloride Salts in DMSO.
References
Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges. PMC / National Institutes of Health. URL:[Link]
Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. Washington State University IACUC. URL: [Link]
Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. URL: [Link]
Application Note: HPLC Method Development and Validation for the Quantification of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
Introduction & Scientific Rationale 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as a critical pharmacophore building block in drug dis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a highly polar, nitrogen-rich heterocyclic compound frequently utilized as a critical pharmacophore building block in drug discovery. Structurally, it features a secondary amine within the piperidine ring and a substituted pyrazole moiety. Supplied as a dihydrochloride salt, the molecule is fully ionized in aqueous solutions, presenting significant chromatographic challenges.
The Analytical Challenge
Standard reversed-phase (RP) C18 columns operating at neutral pH typically fail to retain this compound, resulting in elution at or near the void volume (
t0
). Furthermore, the protonated secondary amine of the piperidine ring strongly interacts with ionized, un-endcapped residual silanols on the silica matrix (pKa ~3.5–4.5). This secondary ion-exchange interaction causes severe peak tailing, poor resolution, and peak broadening.
The Causality of the Solution
To establish a self-validating and robust method, we must manipulate both the stationary phase chemistry and the mobile phase environment:
Stationary Phase Selection : A polar-endcapped C18 stationary phase (e.g., AQ-C18 or T3 chemistry) is selected. Traditional C18 columns undergo "dewetting" or pore collapse in highly aqueous mobile phases. Polar-endcapped columns maintain hydration in 95% aqueous conditions, allowing the necessary retention of polar analytes.
Mobile Phase Modifier : is employed at 0.1% (v/v). TFA serves a dual mechanism. First, it lowers the mobile phase pH to approximately 2.0, fully protonating and neutralizing the residual silanols on the silica surface, thereby eliminating peak tailing. Second, the lipophilic trifluoroacetate anion acts as a chaotropic ion-pairing agent. It forms a neutral, more hydrophobic complex with the di-cationic analyte, significantly enhancing retention on the hydrophobic stationary phase[1].
Figure 1: Chromatographic method development decision tree for highly polar basic compounds.
Experimental Protocol
This protocol is designed as a self-validating system . By strictly adhering to the System Suitability Testing (SST) criteria prior to sample analysis, the method mathematically proves its own fitness-for-purpose on any given instrument.
Reagents & Materials
Analyte : 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride reference standard (>99.0% purity).
Solvents : HPLC-grade Acetonitrile (MeCN) and Ultra-pure Water (18.2 MΩ·cm).
Modifier : HPLC-grade Trifluoroacetic Acid (TFA).
Chromatographic Conditions
Column : Polar-endcapped C18 (e.g., Waters Atlantis T3 or Phenomenex Synergi Hydro-RP), 150 mm × 4.6 mm, 3 µm particle size.
Mobile Phase A : 0.1% TFA in Ultra-pure Water.
Mobile Phase B : 0.1% TFA in Acetonitrile.
Flow Rate : 1.0 mL/min.
Column Temperature : 30°C (Controls mobile phase viscosity and ensures reproducible retention times).
Injection Volume : 10 µL.
Detection : UV at 215 nm (Analyte lacks extended conjugation; low UV wavelength is required).
Table 1: Gradient Elution Program
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve Profile
0.0
95.0
5.0
Initial Hold
2.0
95.0
5.0
Isocratic (Retention)
10.0
40.0
60.0
Linear Gradient
12.0
40.0
60.0
High Organic Wash
12.1
95.0
5.0
Step Return
| 17.0 | 95.0 | 5.0 | Column Equilibration |
Standard & Sample Preparation
Diluent Selection : 95:5 Water:Acetonitrile. Causality: Matching the diluent to the initial mobile phase conditions prevents solvent-front distortion and peak splitting, which occur when a sample is injected in a solvent stronger than the mobile phase.
Standard Stock Solution : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Working Standard Solution : Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume (100 µg/mL).
System Suitability Testing (SST)
Inject the Working Standard Solution six consecutive times before analyzing unknown samples. The system is only validated for use if it meets the following criteria:
Theoretical Plates (
N
) : ≥ 5,000 (Confirms column bed integrity).
Method Validation Summary
The developed method was validated in strict accordance with the [2].
Figure 2: Analytical method validation lifecycle as defined by ICH Q2(R2) guidelines.
Table 2: ICH Q2(R2) Validation Parameters and Results
Validation Parameter
ICH Q2(R2) Methodology
Acceptance Criteria
Experimental Result
Specificity
Injection of blank diluent and synthetic placebo matrix.
No interfering peaks at the retention time of the analyte.
Pass; Peak purity angle < purity threshold.
| Linearity & Range | 5 concentration levels ranging from 25% to 150% of the target concentration (25-150 µg/mL). | Correlation coefficient (
R2
) ≥ 0.999. |
R2
= 0.9998; y-intercept ≤ 2.0% of target response. |
| Accuracy (Recovery) | Triplicate preparations of samples spiked at 50%, 100%, and 150% levels. | Mean recovery between 98.0% and 102.0%. | 99.4% – 100.8% across all levels. |
| Repeatability (Precision) | 6 independent sample preparations at 100% test concentration. | %RSD of calculated assay ≤ 2.0%. | %RSD = 0.85% |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temp (±5°C), and TFA conc. (±0.02%). | SST criteria must remain within acceptable limits. | Pass;
Tf
remained ≤ 1.3 under all conditions. |
References
ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline
Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH)
URL:[Link]
Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives
Source: Journal of Liquid Chromatography & Related Technologies (Taylor & Francis)
URL:[Link]
Application Notes: The Strategic Deployment of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride in Modern Drug Discovery
Abstract The confluence of privileged scaffolds into a single, versatile building block represents a significant accelerant in drug discovery. The 4-(1-Methyl-1H-pyrazol-3-yl)piperidine motif is a prime example, merging...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The confluence of privileged scaffolds into a single, versatile building block represents a significant accelerant in drug discovery. The 4-(1-Methyl-1H-pyrazol-3-yl)piperidine motif is a prime example, merging the established biological relevance of the pyrazole nucleus with the pharmacokinetic advantages conferred by the piperidine ring.[1][2][3][4][5] Pyrazole and its derivatives are core components of numerous FDA-approved drugs, particularly in oncology, where they often function as critical hinge-binding elements for protein kinase inhibitors.[6][7][8][9] Simultaneously, the piperidine scaffold is one of the most ubiquitous heterocycles in approved pharmaceuticals, prized for its ability to improve solubility, metabolic stability, and cell permeability.[5][10]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the practical application of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride. We provide an in-depth analysis of its chemical properties and present a series of robust, validated protocols for its derivatization through common, high-value synthetic transformations including N-acylation, N-alkylation, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices is elucidated to empower chemists to adapt and troubleshoot these methods for the synthesis of novel compound libraries aimed at a multitude of therapeutic targets.
Characterization of the Building Block
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a crystalline solid that offers advantages in terms of stability and handling compared to its freebase form. The dihydrochloride salt form ensures a longer shelf-life and often simplifies weighing and dissolution in polar solvents. However, it is critical to recognize that for nearly all synthetic applications, the piperidine nitrogen must be liberated from its protonated state. This is typically achieved in situ by the addition of at least two equivalents of a suitable base.
Soluble in Water, Methanol; Sparingly soluble in DCM, THF
Core Synthetic Transformations and Protocols
The secondary amine of the piperidine ring is the primary handle for synthetic elaboration, providing a nucleophilic center for a wide array of bond-forming reactions. The following protocols are foundational for leveraging this building block to its full potential.
Workflow Overview: From Building Block to Final Compound
The general path from the starting salt to a purified final product involves three key stages: liberation of the freebase, covalent modification, and finally, purification and characterization.
Caption: General workflow for the derivatization of the building block.
Protocol: N-Acylation
This reaction forms a stable amide bond, a cornerstone of many pharmaceutical structures. The protocol uses a standard acyl chloride, but can be adapted for carboxylic acids using coupling reagents like HATU or EDC.
Rationale: The reaction proceeds via nucleophilic attack of the deprotonated piperidine nitrogen onto the electrophilic carbonyl carbon of the acyl chloride.[11] Triethylamine (TEA) or Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the formation of the unreactive piperidinium salt. Anhydrous dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and unreactive.
Step-by-Step Methodology:
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (1.0 eq).
Suspend the solid in anhydrous DCM (approx. 0.1 M concentration).
Add triethylamine (2.5 eq) and stir the suspension for 15-20 minutes at room temperature. The mixture should become more homogeneous as the freebase is formed.
In a separate flask, dissolve the desired acyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
Cool the piperidine solution to 0 °C using an ice bath.
Slowly add the acyl chloride solution dropwise to the stirring piperidine solution.
Allow the reaction to warm to room temperature and stir for 2-16 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-acylated product.
Parameter
Recommended Conditions
Base
Triethylamine (TEA) or DIPEA
Solvent
Anhydrous Dichloromethane (DCM)
Stoichiometry (Base)
2.5 - 3.0 equivalents
Temperature
0 °C to Room Temperature
Typical Reaction Time
2 - 16 hours
Protocol: N-Alkylation via Reductive Amination
Reductive amination is a mild and highly efficient method for N-alkylation that avoids the potential for over-alkylation seen with alkyl halides. It involves the formation of an intermediate iminium ion, which is then reduced in situ.
Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this transformation.[12] It is less reactive than sodium borohydride, allowing it to coexist with the aldehyde/ketone in the reaction mixture. It selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting carbonyl compound, leading to high yields of the desired amine. Dichloroethane (DCE) or DCM are common solvents.
Step-by-Step Methodology:
To a round-bottom flask, add 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq).
Add dichloroethane (DCE) as the solvent (approx. 0.1 M).
Add DIPEA (2.2 eq) to liberate the freebase and stir for 10 minutes.
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes. The reaction is often mildly exothermic.
Stir the reaction at room temperature for 4 to 24 hours.
Monitoring: Track the formation of the product and consumption of the starting material by LC-MS.
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.
Extract the aqueous layer with DCM or ethyl acetate (3x).
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine.
Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is a powerful palladium-catalyzed cross-coupling method for forming C-N bonds, enabling the connection of the piperidine nitrogen to aryl or heteroaryl systems.[13][14] This is particularly valuable for accessing novel chemical space in medicinal chemistry.
Rationale: This reaction involves a catalytic cycle with a Pd(0) species. The cycle includes oxidative addition of the palladium catalyst into the aryl halide bond, coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13] The choice of ligand is critical for catalyst stability and reactivity, especially with less reactive aryl chlorides.[13] A strong, non-nucleophilic base like sodium tert-butoxide or cesium carbonate is required.
Step-by-Step Methodology:
Inert Atmosphere: This reaction is highly sensitive to oxygen. All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
To a dry Schlenk flask, add the aryl or heteroaryl halide (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
Add the base (e.g., Sodium tert-butoxide or Cesium Carbonate, 1.5-2.0 eq).
In a separate flask, suspend 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (1.2 eq) in anhydrous, degassed solvent (e.g., Toluene or Dioxane) and add a base (e.g., DIPEA, 2.5 eq) to generate the freebase. Stir for 15 minutes.
Using a cannula or syringe, transfer the solution of the freebase into the Schlenk flask containing the catalyst system and aryl halide.
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) for 4-24 hours.
Monitoring: Monitor by LC-MS.
Work-up: Cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purification: Purify the crude material by column chromatography.
Application Focus: Scaffolds for Protein Kinase Inhibitors
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors (PKIs).[6][7][8] Its nitrogen atoms are perfectly positioned to form hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common anchoring strategy for Type I and Type II inhibitors.[6]
By derivatizing the piperidine nitrogen of our building block, medicinal chemists can introduce functionalities that occupy adjacent hydrophobic pockets or solvent-exposed regions, thereby fine-tuning potency, selectivity, and pharmacokinetic properties like ADME (Absorption, Distribution, Metabolism, and Excretion).
Hypothetical Kinase Signaling Pathway and Point of Inhibition
Many cancers are driven by aberrant signaling through pathways like the RAS-RAF-MEK-ERK (MAPK) pathway. A hypothetical inhibitor derived from our building block could target a kinase within this cascade, such as B-Raf or MEK.
Advanced NMR Spectroscopy Characterization of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride: A Self-Validating Protocol
Introduction & Mechanistic Context The pyrazole-piperidine scaffold is a privileged pharmacophore frequently utilized in modern drug discovery to target GPCRs and kinase pathways. Characterizing the exact regiochemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
The pyrazole-piperidine scaffold is a privileged pharmacophore frequently utilized in modern drug discovery to target GPCRs and kinase pathways. Characterizing the exact regiochemistry and salt form of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride requires a rigorous, self-validating analytical approach.
In pharmaceutical development, it is not enough to simply assign peaks; the analytical protocol must establish an unbroken chain of causality between the molecular structure and the observed spectral data. This application note details a comprehensive Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously confirm the structure, regiochemistry, and salt state of this compound.
Experimental Design & Causality
Solvent Selection: The Role of DMSO-
d6
The choice of solvent is the first critical decision in NMR experimental design. While free-base piperidines are highly soluble in Chloroform-
d
(CDCl
3
), the dihydrochloride salt form exhibits poor solubility in non-polar solvents.
Deuterium oxide (D
2
O) readily dissolves the salt but rapidly exchanges with the acidic piperidinium protons (NH
2+
), rendering them invisible to
1
H NMR. Therefore, Dimethyl Sulfoxide-
d6
(DMSO-
d6
) is the optimal solvent. It provides excellent solubility for the highly polar dihydrochloride salt while preventing rapid proton exchange, allowing the direct observation of the broad NH
2+
signals (typically between 8.5–9.5 ppm) which are essential for confirming the di-salt stoichiometry[1].
The Self-Validating NMR Workflow
To ensure trustworthiness, the protocol relies on orthogonal cross-validation. 1D
1
H and
13
C spectra provide initial chemical environments, while 2D techniques (COSY, HSQC, HMBC) lock these assignments into a definitive topological map.
Workflow for the comprehensive NMR characterization of pharmaceutical salts.
Step-by-Step NMR Acquisition Protocol
Sample Preparation: Accurately weigh 15–20 mg of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride. Dissolve completely in 0.6 mL of high-purity DMSO-
d6
(99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.
Probe Tuning & Matching: Insert the sample into a 400 MHz or higher NMR spectrometer. Tune and match the probe for both
1
H and
13
C frequencies to maximize the signal-to-noise ratio (SNR) and ensure accurate 90° pulse calibrations.
1
H NMR Acquisition: Acquire standard 1D proton spectra using a 30° pulse angle, 16–32 scans, and a relaxation delay (D1) of 2 seconds.
13
C NMR Acquisition: Acquire proton-decoupled
13
C spectra (CPD). Due to the lower gyromagnetic ratio and natural abundance of
13
C, utilize 512–1024 scans with a D1 of 2 seconds to ensure quaternary carbons (like the pyrazole C3) are fully relaxed and visible.
Multiplicity-Edited HSQC (ME-HSQC): Acquire 2D
1
H-
13
C ME-HSQC. Causality note: Multiplicity editing applies a phase modulation that inverts CH
2
signals relative to CH and CH
3
signals. This is critical for distinguishing the piperidine C4 methine (CH) from the adjacent C3/C5 methylenes (CH
2
).
HMBC Acquisition: Acquire 2D
1
H-
13
C HMBC optimized for long-range couplings (
nJCH
= 8 Hz). This experiment is the linchpin of the protocol, as it visualizes bonds across 2 to 3 atoms, confirming the linkage between the pyrazole and piperidine rings.
Results & Data Interpretation
Quantitative Data Summaries
The following tables summarize the expected chemical shifts based on the electronic environments of the 1-methylpyrazole[2] and piperidine hydrochloride[1] substructures.
Note: The piperidine ring protons resolve into distinct axial and equatorial multiplets. The protonation of the nitrogen in the dihydrochloride salt restricts the ring-flipping dynamics, creating distinct time-averaged environments[1].
The regiochemistry of the molecule—specifically proving that the piperidine ring is attached to the C3 position of the pyrazole rather than C4 or C5—is established definitively through HMBC.
In a 1-methylpyrazole system, the N-CH
3
group acts as an anchor[3]. The HMBC spectrum will show a strong
3J
correlation from the N-CH
3
protons (~3.85 ppm) to the C5 carbon (~131.2 ppm).
Crucially, the piperidine H4 proton (~3.05 ppm) will show a
3J
correlation to the pyrazole C3 carbon (~148.5 ppm), and the pyrazole H4 proton (~6.20 ppm) will correlate back to the piperidine C4 carbon (~33.1 ppm). This cross-validation creates a closed logical loop that proves the connectivity.
Key 3J HMBC correlations establishing the regiochemistry of the pyrazole-piperidine linkage.
Conclusion
By leveraging a combination of targeted solvent selection (DMSO-
d6
) to preserve salt-state protonation, multiplicity-edited HSQC to resolve complex aliphatic overlaps, and HMBC to bridge the heterocyclic systems, this protocol provides a highly robust, self-validating method for characterizing 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride. The causality embedded in this workflow ensures that drug development professionals can trust the structural integrity of their synthesized or procured lots.
References
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES
Connect Journals
[Link][4]
Rapid Emerging Drug Deployment (REMEDY) Characterization Results: Piperidine Hydrochloride
National Institute of Standards and Technology (NIST)[Link][1]
Development of Melt-Castable Explosive: Targeted Synthesis of 3,5-Dinitro-4-Methylnitramino-1-Methylpyrazole and Functional Derivatization of Key Intermediates
MDPI[Link][3]
Application Notes and Protocols for In Vivo Dosing of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
Abstract This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel compound 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride. Given the limited publicly available data on...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for establishing in vivo dosing protocols for the novel compound 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride. Given the limited publicly available data on this specific molecule, this guide is structured to provide researchers, scientists, and drug development professionals with a systematic, first-principles approach to developing a robust and scientifically sound dosing strategy. The protocols herein are designed to ensure data integrity, align with regulatory expectations for preclinical development, and uphold the highest standards of animal welfare. We will cover critical aspects from initial physicochemical characterization and formulation development to systematic dose-range finding, pharmacokinetic profiling, and evaluation in relevant behavioral models.
Introduction: Rationale and Strategic Overview
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a small molecule incorporating a pyrazole and a piperidine moiety. Both scaffolds are prevalent in medicinal chemistry and are known to interact with a variety of biological targets, particularly within the central nervous system (CNS). Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, while piperidine derivatives are common in drugs targeting CNS disorders.[1][2][3] The dihydrochloride salt form suggests good aqueous solubility, which is a favorable characteristic for formulation.
The successful preclinical development of a novel compound hinges on the meticulous establishment of its in vivo dosing regimen.[4] This process is not merely about administering the compound; it is a systematic investigation to understand its safety profile, how the body processes it (pharmacokinetics or PK), and how it affects the biological system (pharmacodynamics or PD). This guide provides the foundational steps to navigate this process for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride, ensuring that subsequent efficacy studies are built on a solid, data-driven foundation.
The overall workflow for establishing an in vivo dosing protocol is a multi-step, iterative process.
Caption: Workflow for Establishing an In Vivo Dosing Protocol.
Pre-Dosing Characterization: The Essential Foundation
Before the first in vivo experiment, a thorough understanding of the compound's fundamental properties is critical. This pre-formulation data package informs everything from vehicle selection to the starting doses for tolerability studies.[5]
Physicochemical Properties
The physicochemical characteristics of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride will dictate how it can be formulated for administration.
Parameter
Importance
Recommended Method(s)
Aqueous Solubility
Determines the feasibility of simple aqueous formulations (e.g., saline). Should be tested at different pH values (e.g., 4.5, 7.4) to understand behavior in physiological conditions.
Kinetic or thermodynamic solubility assays (e.g., HPLC-UV, shake-flask method).
Stability
Ensures the compound does not degrade in the formulation vehicle or under physiological conditions. Should be assessed in solution and as a solid.
HPLC analysis of the compound in the chosen vehicle over time at various temperatures (e.g., 4°C, room temperature).
pKa
Predicts the ionization state of the molecule at different physiological pHs, which affects absorption, distribution, and target engagement.
Potentiometric titration, UV-spectrophotometry, or computational prediction.
LogP/LogD
Indicates the lipophilicity of the compound, which influences its ability to cross cell membranes and the blood-brain barrier.
Shake-flask method (octanol/water partition), HPLC-based methods, or in silico prediction.
In Vitro Potency and Selectivity
The compound's activity in cell-free or cell-based assays (e.g., IC50, EC50) is a crucial piece of data for estimating the starting dose for in vivo studies.[6] A thorough literature review of compounds with similar structures or mechanisms of action can also provide guidance on expected in vivo effective concentrations.
Formulation Development: Enabling In Vivo Delivery
A significant number of new chemical entities are poorly soluble, making formulation a critical hurdle.[7][8] While a dihydrochloride salt is generally expected to have good aqueous solubility, this must be empirically verified.
Vehicle Selection
The choice of vehicle is paramount for ensuring the compound reaches its target and for avoiding confounding toxicity from the formulation itself.[9]
Caption: Decision Tree for Vehicle Selection.
Protocol 3.2: Preparation of an Oral Dosing Solution
Calculate Required Amount: Determine the total mass of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride needed based on the highest desired concentration and total volume.
Vehicle Preparation: Prepare the chosen vehicle. For a co-solvent system like 10% DMSO / 40% PEG400 / 50% Saline, first mix the DMSO and PEG400.
Solubilization: Slowly add the powdered compound to the DMSO/PEG400 mixture while vortexing or sonicating until fully dissolved.
Final Dilution: Add the saline to the mixture dropwise while vortexing to prevent precipitation.
Final Check: Visually inspect the final solution for any precipitates. If necessary, gently warm the solution (e.g., to 37°C) to aid dissolution, but ensure the compound is stable at that temperature.
Storage: Store the formulation at 4°C, protected from light. Confirm stability for the duration of the study.
Control Group: Always prepare a vehicle-only solution to administer to the control group to account for any effects of the vehicle itself.[9]
Animal Model Selection
The choice of animal model should be guided by the therapeutic hypothesis. Given the structural motifs of the compound, models of neurological or psychiatric disorders are a logical starting point.
Species: For initial dose-range finding and PK studies, mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley) are standard choices.[10]
Disease Models: A wide range of animal models exist to mimic aspects of human neurological disorders.[1][11][12][13] For a novel compound, it is often prudent to start with simple behavioral assays before moving to more complex transgenic models.
Dose-Range Finding (DRF) Studies
DRF studies are the cornerstone of in vivo safety assessment. Their primary goals are to determine the Maximum Tolerated Dose (MTD) and to identify a range of doses that are safe to use in subsequent efficacy studies.[9][14][15]
Protocol 5.1: Acute Dose-Range Finding Study in Mice
Animal Selection: Use healthy, adult male or female mice (e.g., C57BL/6J), 8-10 weeks old. Use a small number of animals per group (n=3-5).
Dose Selection: Select a wide range of doses. A common starting point is a dose escalation scheme such as a modified Fibonacci sequence (e.g., 1, 3, 10, 30, 100 mg/kg). The highest dose can be guided by solubility limits or a pre-defined limit dose (e.g., 1000 mg/kg).[10]
Administration: Administer a single dose of the compound via the intended route of administration (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
Monitoring: Observe the animals continuously for the first 4 hours post-dosing, and then at regular intervals for up to 14 days.
Data Collection:
Clinical Signs: Record any signs of toxicity, such as changes in posture, activity, breathing, and any instances of piloerection, tremors, or convulsions.
Body Weight: Measure body weight just before dosing and daily thereafter. A weight loss of more than 15-20% is a common humane endpoint.
Mortality: Record any deaths.
MTD Determination: The MTD is defined as the highest dose that does not produce mortality or other signs of life-threatening toxicity.
Study Phase
Objective
Key Parameters
Dose Escalation Phase
Establish MTD after single or few administrations.
Clinical signs, mortality.
Fixed Dose Phase (7-14 days)
Establish potential organ toxicity and tolerability with repeat dosing.
Clinical signs, body weight, food consumption, terminal pathology.
Pharmacokinetic (PK) Profiling
A preliminary PK study is essential to understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound. This data provides context for the efficacy studies by answering the question: is the compound getting to the target tissue at a sufficient concentration and for a sufficient duration?[16]
Protocol 6.1: Single-Dose Pharmacokinetic Study in Rats
Animal Selection: Use cannulated rats (e.g., jugular vein cannulation for serial blood sampling) to minimize stress and animal numbers.
Study Groups:
Group 1: Intravenous (IV) administration (e.g., 1-2 mg/kg) to determine clearance and volume of distribution.
Group 2: Oral (PO) administration (e.g., 10 mg/kg) to determine oral bioavailability.
Plasma Analysis: Process blood to plasma and store at -80°C until analysis. Analyze the concentration of the compound in plasma using a validated bioanalytical method (e.g., LC-MS/MS).
Data Analysis: Use PK software to calculate key parameters.
PK Parameter
Description
Importance
Cmax
Maximum observed plasma concentration.
Relates to efficacy and potential toxicity.
Tmax
Time to reach Cmax.
Indicates the rate of absorption.
AUC
Area Under the Curve (total drug exposure).
Key measure of overall exposure.
t1/2 (Half-life)
Time for plasma concentration to decrease by half.
Determines dosing frequency.
F% (Bioavailability)
Fraction of oral dose that reaches systemic circulation.
Informs dose selection for oral studies.
Efficacy Evaluation: Hypothetical Protocols
Once a safe and tolerable dose range with known exposure is established, the compound can be evaluated in relevant behavioral models. Below are two standard protocols for assessing potential anxiolytic-like and motor coordination effects.
Protocol 7.1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is a widely used assay to assess anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[17][18][19][20]
Apparatus: A plus-shaped maze elevated off the ground, with two open arms and two enclosed arms.[18]
Animal Acclimatization: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.[21]
Dosing: Administer 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (e.g., at 3, 10, and 30 mg/kg) or vehicle via the chosen route. A positive control (e.g., diazepam) should be included. Dosing should occur at a time point before testing that corresponds to the Tmax from PK studies.
Procedure:
Place the mouse in the center of the maze, facing an open arm.[19]
Allow the animal to explore the maze for 5 minutes.[18]
Record the session using a video camera mounted above the maze.
Data Analysis: Use video tracking software to score:
Time spent in the open arms vs. closed arms.
Number of entries into the open arms vs. closed arms.
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group.
Caption: Experimental Workflow for the Elevated Plus Maze Test.
Protocol 7.2: Rotarod Test for Motor Coordination
The rotarod test is used to assess motor coordination, balance, and potential sedative or muscle-relaxant side effects of a compound.[22][23][24][25]
Apparatus: A rotating rod apparatus with adjustable speed.
Training (Optional but Recommended): Habituate the mice to the apparatus for 1-2 days before the test day by placing them on the rod at a low, constant speed (e.g., 4 rpm) for a few minutes.[26]
Dosing: Administer the compound or vehicle as described for the EPM test.
Procedure:
Place the mouse on the rotating rod.
Start the trial, typically using an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).[22]
Record the latency (time) for the mouse to fall off the rod.
Perform 2-3 trials per mouse with an inter-trial interval (e.g., 15 minutes).[24]
Data Analysis: Compare the latency to fall between the compound-treated groups and the vehicle-treated group. A significant decrease in latency suggests impaired motor coordination.
Conclusion and Future Directions
Establishing a robust in vivo dosing protocol for a novel compound like 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a foundational requirement for its progression in the drug discovery pipeline. The systematic approach outlined in these application notes—from fundamental characterization and formulation to tiered in vivo studies—provides a clear path for researchers. By first defining the therapeutic window through dose-range finding and understanding the exposure profile via pharmacokinetics, subsequent efficacy studies in relevant disease models will yield more interpretable and reliable results. This rigorous, data-driven methodology not only enhances the probability of success but also adheres to the ethical principles of minimizing and refining animal use in research.
References
IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol.
protocols.io. (2023, January 13).
Deacon, R. M. J. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211.
Deacon, R. M. J. (2013). Measuring Motor Coordination in Mice. Journal of Visualized Experiments, (75), 2609.
Mouse Metabolic Phenotyping Centers. (2024, January 3). Rotarod. MMPC-Live Protocols.
Walsh, R. N., & Cummins, R. A. (1976). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Neuroscience & Biobehavioral Reviews, 13(2-3), 147-155.
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.
Tse, K., & Wiens, Z. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research, 113(5), 447-458.
IACUC, University of Iowa. (n.d.).
Harvard Apparatus. (n.d.).
BioMed. (2025, June 7).
Genetic Engineering & Biotechnology News. (2016, April 30). Preclinical Development: The Safety Hurdle Prior to Human Trials.
Improved Pharma. (2023, May 1).
Bourin, M., & Hascoët, M. (2016). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 18(1), 55-63.
Hoeford Research. (n.d.). Dose Range Finding Study.
Stella, V. J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
Jetir.org. (n.d.). Experimental Models for Screening Anxiolytic Activity.
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies.
Charles River Laboratories. (n.d.). Dose Range Finding Studies.
WuXi AppTec DMPK. (2024, March 15).
Belzung, C., & Griebel, G. (2016). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in Clinical Neuroscience, 18(1), 55-63.
Chesselet, M. F. (2013). A New Look at Animal Models of Neurological Disorders. Neurotherapeutics, 10(2), 193-198.
NC3Rs. (2009, December 15). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals.
Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs.
European Medicines Agency. (1997, September 30). Pre-clinical safety evaluation of biotechnology-derived pharmaceuticals (ICH S6 [R1]).
Wössner, N., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different... Pharmaceutics, 14(3), 637.
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 24-42.
Co-Labb. (2025, May 16). Implementing ICH S6(R1)
Journal of Pharmaceutical Research International. (n.d.). A Review on Neurodegenerative Diseases with their Suitable Animal Models.
National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment.
Journal of Young Pharmacists. (2020, March 30). A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects.
Research Journal of Pharmacy and Technology. (n.d.).
PNAS. (2016, May 17). Better models for brain disease.
Chesselet, M. F. (2013). A New Look at Animal Models of Neurological Disorders. Neurotherapeutics, 10(2), 193-198.
Fisher, R. S. (2013). Animal Models of Neurological Disorders. Neurotherapeutics, 10(2), 191-192.
PubMed. (n.d.).
European Medicines Agency. (1997, September 30). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline.
Slideshare. (n.d.). screening of anxiolytics.
BenchChem. (n.d.).
PubMed. (2018, December 15).
RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
ResearchGate. (2026, January 29).
Future Medicinal Chemistry. (n.d.). In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties.
Arabian Journal of Chemistry. (2025, December 8). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.
BenchChem. (n.d.). Technical Support Center: Refining In Vivo Dosage of Novel Compounds.
ResearchGate. (2023, July 26). (PDF) 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling.
MDPI. (2023, March 29). Novel Developments to Enable Treatment of CNS Diseases with Targeted Drug Delivery.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern Analysis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride
Introduction & Mechanistic Rationale 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (Free base formula: C9H15N3, Exact Mass: 165.1266 Da) is a highly versatile heterocyclic building block frequently utilized in t...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (Free base formula: C9H15N3, Exact Mass: 165.1266 Da) is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. In pharmacokinetic profiling and metabolomics, the unambiguous structural elucidation of this scaffold relies heavily on Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Causality in Ionization and Fragmentation
To accurately interpret the MS/MS spectra, one must first understand the proton affinity of the molecule. The compound contains three nitrogen atoms. The secondary amine of the piperidine ring is highly basic (pKa ~10.5), whereas the nitrogens within the aromatic 1-methylpyrazole ring are significantly less basic (pKa ~2.5). Consequently, under acidic positive ESI conditions (ESI+), protonation occurs almost exclusively at the piperidine nitrogen, yielding a highly stable
[M+H]+
precursor ion at m/z 166.1344.
Upon Collision-Induced Dissociation (CID), the localized charge on the piperidine nitrogen drives the fragmentation. This charge-directed mechanism induces adjacent C-C bond cleavage (alpha-cleavage) or ring fission, which are hallmark fragmentation pathways for saturated nitrogen heterocycles . Conversely, the aromatic pyrazole ring exhibits high resonance stability and typically only fragments at elevated collision energies via the expulsion of neutral hydrogen cyanide (HCN) .
Experimental Protocol: LC-HRMS/MS Workflow
When analyzing dihydrochloride salts, the high concentration of chloride counterions can cause severe ion suppression in the ESI source and contaminate the mass spectrometer inlet. This protocol utilizes a specific desalting gradient and volatile buffers to ensure a self-validating, highly sensitive analytical system.
Step 1: Sample Preparation
Stock Solution : Dissolve 1.0 mg of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.
Working Dilution : Dilute the stock to 1 µg/mL using LC-MS grade Water containing 0.1% Formic Acid (FA). The FA ensures complete protonation of the analyte while aiding in the chromatographic separation of the chloride ions.
Step 2: Liquid Chromatography (UHPLC) Parameters
Column : C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase A : Water + 0.1% Formic Acid.
Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
Gradient :
0.0 - 1.0 min: 5% B (Divert LC flow to waste to remove chloride counterions).
1.0 - 4.0 min: Linear gradient from 5% B to 95% B.
Collision Energy (CE) : Stepped CE at 15 eV, 30 eV, and 45 eV using ultra-high purity Nitrogen as the collision gas. Stepped CE is critical to capture both the highly labile piperidine ring opening (low CE) and the robust pyrazole degradation (high CE).
Caption: LC-HRMS/MS experimental workflow for the analysis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine.
Results & Discussion: Fragmentation Pathways
Upon CID, the
[M+H]+
precursor ion (m/z 166.1344) undergoes three primary, structurally diagnostic fragmentation cascades.
Pathway A: Piperidine Ring Fission
The protonated piperidine ring undergoes charge-directed ring-opening. Subsequent neutral losses dictate the fragment profile, a mechanism well-documented for cyclic secondary amines :
m/z 149.1078 : Loss of ammonia (
NH3
, 17.0265 Da). This occurs via ring opening followed by hydrogen transfer and deamination.
m/z 137.1078 : Loss of methylenimine (
CH2=NH
, 29.0265 Da) via alpha-cleavage of the piperidine ring.
m/z 123.0922 : Loss of an aziridine-like neutral or
C2H5N
(43.0422 Da) through deeper ring fission.
Pathway B: Inter-Ring Cleavage
Inductive cleavage of the C-C bond connecting the piperidine and pyrazole rings is the most diagnostic pathway for determining the substituents on either ring.
m/z 84.0813 : The charge is retained on the piperidine moiety, yielding a tetrahydropyridinium-like cation (
C5H10N+
).
m/z 83.0609 : The charge is retained on the pyrazole moiety, yielding the 1-methyl-1H-pyrazol-3-yl cation (
C4H7N2+
).
Pathway C: Pyrazole Ring Degradation (High CE)
At elevated collision energies (>30 eV), the highly stable aromatic pyrazole ring begins to degrade.
m/z 56.0501 : The m/z 83 fragment undergoes a neutral loss of hydrogen cyanide (HCN, 27.0109 Da), leaving a
C3H6N+
fragment. This specific neutral loss is a highly reliable marker for pyrazole-containing scaffolds .
Caption: Proposed ESI-MS/MS fragmentation pathways of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine.
Quantitative Data Presentation
The table below summarizes the theoretical exact masses, elemental formulas, and structural assignments for the precursor and major product ions. Accurate mass measurements within a 5 ppm mass error are standard for validating these assignments in HRMS workflows.
Ion Type
Theoretical m/z
Elemental Formula
Neutral Loss (Da)
Structural Assignment / Origin
Precursor
166.1344
C9H16N3+
N/A
Protonated intact molecule
[M+H]+
Fragment
149.1078
C9H13N2+
17.0265
Loss of ammonia (
NH3
) from piperidine ring
Fragment
137.1078
C8H13N2+
29.0265
Loss of methylenimine (
CH2=NH
)
Fragment
123.0922
C7H11N2+
43.0422
Loss of
C2H5N
from piperidine ring
Fragment
84.0813
C5H10N+
82.0531
Piperidine cation (Inter-ring cleavage)
Fragment
83.0609
C4H7N2+
83.0735
1-methylpyrazole cation (Inter-ring cleavage)
Fragment
56.0501
C3H6N+
110.0843
Loss of HCN from the m/z 83 pyrazole cation
References
Qin, N., et al. "Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry." Journal of the American Society for Mass Spectrometry, 2020. URL:[Link]
Zins, C. J., et al. "Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles." Organometallics, ACS Publications, 2013. URL:[Link]
McGarry, I. G., et al. "Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 2007. URL:[Link]
Method
Application Notes and Protocols for Coupling Reactions Using 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride
Introduction: The Strategic Value of the Pyrazolylpiperidine Scaffold In the landscape of modern medicinal chemistry, the 4-(1-Methyl-1H-pyrazol-3-yl)piperidine scaffold has emerged as a privileged structural motif. Its...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Pyrazolylpiperidine Scaffold
In the landscape of modern medicinal chemistry, the 4-(1-Methyl-1H-pyrazol-3-yl)piperidine scaffold has emerged as a privileged structural motif. Its prevalence in active pharmaceutical ingredients (APIs) stems from a combination of favorable physicochemical properties and versatile synthetic handles.[1][2][3] The piperidine ring, a common saturated heterocycle in marketed drugs, often imparts improved solubility and metabolic stability, while the N-methylpyrazole moiety offers a metabolically stable, hydrogen bond-accepting region that can engage in crucial interactions with biological targets.[4][5]
This intermediate, particularly in its dihydrochloride salt form for enhanced stability and handling, serves as a critical building block for introducing this valuable scaffold into lead compounds. This guide provides detailed application notes and validated protocols for three of the most powerful and widely used transformations in drug discovery: the Buchwald-Hartwig amination, amide bond formation, and the Suzuki-Miyaura cross-coupling reaction, all centered on the 4-(1-Methyl-1H-pyrazol-3-yl)piperidine core.
The protocols herein are designed not merely as recipes but as instructional frameworks. They explain the rationale behind the choice of reagents, catalysts, and conditions, empowering researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific synthetic challenges.
Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines.[1][6] This reaction is paramount for synthesizing N-aryl piperidines, a common feature in centrally active agents and other therapeutic classes. The secondary amine of the piperidine ring in our intermediate is an excellent nucleophile for this transformation.
Causality and Mechanistic Insight
The reaction proceeds via a palladium-catalyzed cycle involving a Pd(0)/Pd(II) interchange.[1] The choice of ligand is critical; bulky, electron-rich phosphine ligands are necessary to promote both the initial oxidative addition of the aryl halide to the Pd(0) center and the final, rate-limiting reductive elimination step that forms the desired C-N bond.[6] A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, making the nitrogen nucleophile more active for coupling.
Preparation of the Free Base: In a round-bottom flask, dissolve 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (1.2 equiv.) in a minimal amount of water. Add 2M aqueous sodium hydroxide solution dropwise until the pH is >12. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the free base as an oil. Use immediately in the next step.
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv.).
Evacuate and backfill the tube with argon or nitrogen gas three times.
Add anhydrous toluene, followed by 4-bromoanisole (1.0 equiv.).
Add a solution of the freshly prepared 4-(1-Methyl-1H-pyrazol-3-yl)piperidine free base (1.2 equiv.) in anhydrous toluene via syringe.
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidine product.
Parameter
Condition
Rationale
Catalyst
Pd₂(dba)₃ / XPhos
A robust catalyst system for coupling secondary amines with aryl bromides.[7][8]
Base
Sodium tert-butoxide
Strong, non-nucleophilic base essential for deprotonating the amine.[7]
Solvent
Toluene
High-boiling, non-polar solvent suitable for this transformation.
Temperature
100 °C
Provides sufficient thermal energy to drive the catalytic cycle effectively.
Stoichiometry
1.2 equiv. amine
A slight excess of the amine ensures complete consumption of the aryl halide.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently performed reaction in drug discovery.[9] Coupling the piperidine nitrogen of our intermediate with a carboxylic acid introduces a new vector for diversification and allows for the exploration of structure-activity relationships.
Causality and Mechanistic Insight
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, a coupling reagent is required to activate the carboxylic acid, typically by converting the hydroxyl group into a better leaving group.[9] Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine nucleophile to form the amide bond. Additives like HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) are often included to suppress side reactions and minimize racemization by forming an active ester intermediate.[10]
Caption: Key intermediates in EDC/HOBt-mediated amide coupling.
Protocol 2: EDC/HOBt Mediated Amide Coupling
This protocol details the coupling of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine with benzoic acid as a model carboxylic acid.
Reaction Setup: To a round-bottom flask under an argon or nitrogen atmosphere, add benzoic acid (1.0 equiv.), EDC·HCl (1.2 equiv.), and HOBt (0.15 equiv.).
Add anhydrous DCM.
Add 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (1.1 equiv.) to the mixture.
Add DIPEA (3.0 equiv.) dropwise to the stirred suspension. The dihydrochloride salt will slowly dissolve as the free base is formed in situ.
Reaction Execution: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up and Purification: Dilute the reaction mixture with DCM.
Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated aqueous sodium bicarbonate (to remove excess carboxylic acid and HOBt), and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Parameter
Condition
Rationale
Coupling Reagents
EDC·HCl / HOBt
A mild and effective combination for forming amide bonds, minimizing side reactions.[10]
Base
DIPEA
A non-nucleophilic organic base to neutralize the HCl salts and facilitate the coupling.
Solvent
Dichloromethane (DCM)
A common solvent that dissolves most reactants and is unreactive.
Temperature
Room Temperature
Sufficient for the coupling reaction to proceed to completion.
Additives
HOBt (catalytic)
Acts as an acyl transfer agent, increasing efficiency and reducing racemization risk.[10]
Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds, typically between an organoboron species and an organohalide.[11][12] For our purposes, this allows for the direct connection of the pyrazole ring to an aryl or heteroaryl partner, assuming a halogen is present on the pyrazole. This is a powerful strategy for building complex biaryl structures.
Causality and Mechanistic Insight
Similar to the Buchwald-Hartwig reaction, the Suzuki coupling operates through a Pd(0)/Pd(II) catalytic cycle. The key steps are: (1) Oxidative addition of the organohalide to Pd(0), (2) Transmetalation, where the organic group from the boron reagent is transferred to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[11]
This protocol describes a general method for coupling a halogenated derivative, such as 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)piperidine, with a boronic acid. Microwave irradiation can significantly accelerate the reaction.[13]
Materials:
4-(4-Bromo-1-methyl-1H-pyrazol-3-yl)piperidine (or its hydrochloride salt)
Reaction Setup: To a microwave reactor vial, add the 4-(4-bromo-1-methyl-1H-pyrazol-3-yl)piperidine (1.0 equiv.), phenylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (3 mol%), and Cs₂CO₃ (2.5 equiv.). If using the hydrochloride salt of the piperidine, add an additional equivalent of base.
Add a 4:1 mixture of DME and water.
Seal the vial with a cap.
Reaction Execution: Place the vial in the microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor for pressure changes and ensure the temperature remains stable.
Work-up and Purification: After the reaction is complete, cool the vial to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
Transfer the filtrate to a separatory funnel and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Parameter
Condition
Rationale
Catalyst
Pd(PPh₃)₄
A common and effective catalyst for a wide range of Suzuki couplings.[13]
Base
Cesium Carbonate
An effective base for activating the boronic acid for transmetalation.[13]
Solvent
DME / Water
A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents.
Method
Microwave Irradiation
Accelerates reaction rates, often leading to higher yields and shorter reaction times.[13]
Stoichiometry
1.5 equiv. boronic acid
An excess of the boronic acid helps to drive the reaction to completion.
Conclusion and Future Outlook
The 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride intermediate is a powerful and versatile building block for modern drug discovery. The robust protocols detailed in this guide for Buchwald-Hartwig amination, amide bond formation, and Suzuki-Miyaura cross-coupling provide reliable pathways to rapidly elaborate this core structure. By understanding the underlying principles of these reactions, researchers can effectively leverage this intermediate to synthesize diverse libraries of compounds, accelerating the journey from hit identification to lead optimization. The continued development of novel coupling methodologies will undoubtedly further expand the synthetic utility of this valuable scaffold.
References
Kim, H., & Lee, C. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4633. Available at: [Link]
Deem, M. C., et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development, 23(8), 1725-1739. Available at: [Link]
Pattar, V. P., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 57(1), 104-108. Available at: [Link]
Caddick, S., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 63(35), 8547-8555. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18066-18077. Available at: [Link]
Kim, H., & Lee, C. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. Available at: [Link]
Abbasi, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343-19364. Available at: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available at: [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
Arrechea, P. L., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3543-3554. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. Available at: [Link]
Nsanzimana, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 138. Available at: [Link]
Itoh, T., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters, 21(15), 6042-6046. Available at: [Link]
Bakulina, O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1406. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis. Available at: [Link]
Gorgani, L., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(2), 1583-1596. Available at: [Link]
Wang, H., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(5), 8424-8440. Available at: [Link]
Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]
Navickas, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3737. Available at: [Link]
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. Available at: [Link]
Technical Support Guide: Strategies to Enhance the Aqueous Solubility of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride
Welcome to the technical support center. This guide is designed for researchers, chemists, and formulation scientists encountering solubility challenges with 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center. This guide is designed for researchers, chemists, and formulation scientists encountering solubility challenges with 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride. As a dihydrochloride salt of a molecule containing two basic nitrogen atoms, this compound is designed for aqueous solubility, yet practical experimental conditions can often lead to frustrating precipitation issues. This document provides a logical, step-by-step framework for diagnosing and overcoming these challenges, moving from fundamental principles to advanced formulation strategies. Our goal is to empower you with the causal understanding and practical protocols needed to achieve your desired concentration for in vitro and in vivo studies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions scientists face when working with this compound.
Q1: I have the dihydrochloride salt. Shouldn't it already be highly water-soluble?
Yes, in principle. The conversion of a basic parent molecule into a salt is a primary and effective strategy for increasing aqueous solubility and dissolution rates.[1][2] The hydrochloride salt form protonates the basic nitrogen atoms on the piperidine ring and potentially the pyrazole ring, creating charged species that interact favorably with polar water molecules.[3] However, "high solubility" is relative. The final solubility depends on the interplay between the crystal lattice energy of the salt form and the hydration energy of the ions.[4] If the crystal lattice is particularly stable, even the salt form may have a limited intrinsic solubility.
Q2: My compound dissolves in pure water but precipitates when I add it to my neutral phosphate-buffered saline (PBS) at pH 7.4. Why is this happening?
This is a classic pH-shift effect and the most common issue for salts of basic compounds. The dihydrochloride salt will create an acidic solution when dissolved in unbuffered water. When you introduce this acidic solution into a well-buffered system at a higher pH like 7.4, the buffer forces the equilibrium to shift. The protonated, soluble form of your compound gets deprotonated back towards its less soluble free-base form. If the concentration of this free base exceeds its intrinsic solubility at that pH, it will precipitate out of the solution.[5]
Q3: What is the most critical first step in troubleshooting the solubility of this compound?
The most critical first step is to determine its pH-solubility profile . Since the compound has ionizable basic groups, its aqueous solubility will be highly dependent on the pH of the medium.[6][7] Before attempting any complex formulation work, understanding how solubility changes as a function of pH will provide the most valuable information and may offer the simplest solution.
Q4: What are the primary formulation strategies I should consider if pH adjustment alone is insufficient?
If you cannot achieve your target concentration at a biocompatible pH, the next logical steps involve using formulation excipients. The two most common and effective strategies for preclinical research are:
Co-solvent Systems: Incorporating a water-miscible organic solvent to reduce the overall polarity of the aqueous vehicle.[8][9]
Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the less soluble parts of the molecule, presenting a hydrophilic exterior.[10][11]
Section 2: Foundational Analysis: A Molecule-Centric Approach
Understanding the structure of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine is key to predicting its behavior. The molecule possesses two primary basic centers:
The secondary amine within the piperidine ring .
The un-substituted nitrogen atom on the pyrazole ring .
As a dihydrochloride salt, both of these sites are protonated, creating a dication that is readily solvated by water. The solubility is therefore governed by the equilibrium between the solid salt form and the solvated ions, and the subsequent acid-base equilibria in solution.
Caption: pH-dependent equilibrium of the compound.
Section 3: Systematic Troubleshooting Workflows
Follow these workflows in order, as they are organized from simplest to most complex.
Workflow 1: pH-Solubility Profiling
Rationale: The solubility of a basic compound increases as the pH of the solution decreases. This is because a lower pH keeps the compound in its protonated, ionized, and more soluble form. This experiment will quantify the maximum solubility you can achieve at various pH levels.
Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, acetate) covering a physiologically relevant range, such as pH 2.0, 4.0, 5.0, 6.0, 7.0, and 7.4.
Add Excess Compound: In separate vials for each pH point, add an excess amount of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride to a known volume of buffer (e.g., 1 mL). "Excess" means adding enough solid so that some remains undissolved after equilibration.
Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach equilibrium. A shaker or rotator is ideal.
Separate Solid from Solution: Use a centrifuge to pellet the excess solid. Carefully collect the supernatant, ensuring no solid particles are transferred. For best results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with your compound).
Quantify Concentration: Analyze the clear filtrate to determine the compound's concentration using a validated analytical method, such as HPLC-UV or LC-MS.
Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) on the y-axis against the pH on the x-axis.
Data Interpretation: You will likely observe high solubility at low pH, with a sharp decrease as the pH approaches and surpasses the compound's pKa values. This profile will tell you the maximum achievable concentration at any given pH, guiding your buffer selection for experiments.
Workflow 2: Co-solvent Screening
Rationale: If pH adjustment alone does not meet your needs (e.g., your assay requires a neutral pH at a high concentration), co-solvents can be employed. Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[12][13]
Prepare Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the co-solvent you wish to test (e.g., 100 mM in DMSO).
Select Co-solvents: Common, pharmaceutically relevant co-solvents are a good starting point.[14]
Dimethyl sulfoxide (DMSO)
Ethanol (EtOH)
Propylene glycol (PG)
Polyethylene glycol 400 (PEG 400)
Prepare Assay Buffer: Use the final aqueous buffer for your experiment (e.g., PBS, pH 7.4).
Screening Plate: In a 96-well plate, add the assay buffer to the wells. Then, add a small volume of your compound's co-solvent stock solution to achieve final co-solvent concentrations of 1%, 2%, 5%, and 10% (v/v).
Observe and Analyze: Mix the plate and observe immediately and after 1-2 hours for any signs of precipitation. Quantify the concentration in the clear wells to determine the kinetic solubility limit for each condition.
Data Presentation: Co-solvent Screening Results
Co-solvent
Final Concentration (%)
Max Soluble Conc. (µM)
Observations
DMSO
1%
e.g., 50
Clear solution
DMSO
2%
e.g., 120
Clear solution
Ethanol
5%
e.g., 90
Precipitate after 1h
PEG 400
5%
e.g., 250
Clear solution
Propylene Glycol
5%
e.g., 180
Clear solution
Causality: DMSO is a strong aprotic solvent, while alcohols and glycols can engage in hydrogen bonding, altering the water's structure to accommodate the solute.[9] The choice of co-solvent can impact assay performance, so always run a vehicle control to test for biological effects of the co-solvent itself.
Workflow 3: Complexation with Cyclodextrins
Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][15] They can encapsulate poorly soluble drug molecules or hydrophobic moieties, forming a "host-guest" complex that is highly water-soluble.[10][][17] This is a powerful technique, especially for in vivo formulations, as cyclodextrins like SBE-β-CD are generally well-tolerated.
Experimental Protocol: Phase-Solubility Study
Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are the most common choices.
Prepare Cyclodextrin Solutions: In your desired aqueous buffer (e.g., PBS, pH 7.4), prepare a series of cyclodextrin solutions at increasing concentrations (e.g., 0, 1, 2, 5, 10, 15% w/v).
Add Excess Compound: To each cyclodextrin solution, add an excess of your compound.
Equilibrate and Analyze: Follow the same equilibration and analysis steps (3-5) as in the pH-Solubility Profiling protocol.
Plot Data: Plot the solubility of your compound (y-axis) against the concentration of the cyclodextrin (x-axis).
Data Interpretation: A linear increase in drug solubility with increasing cyclodextrin concentration (an AL-type profile) indicates the formation of a soluble 1:1 complex and is the ideal outcome. The slope of this line can be used to calculate the complexation binding constant, providing deeper insight into the formulation's stability.
Section 4: Summary and Decision-Making Framework
Choosing the right strategy depends on your specific experimental constraints, such as target concentration, required pH, and whether the formulation is for in vitro or in vivo use.
Comparison of Solubilization Strategies
Strategy
Mechanism
Pros
Cons
Best For
pH Adjustment
Increases the fraction of the ionized, soluble form of the drug.
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.International Journal of Pharmaceutical Sciences. (2025).
(PDF) Solubility Enhancement Techniques with Special Emphasis On Hydrotrophy.
Strategies for improving hydrophobic drugs solubility and bioavailability.International Journal of Pharmaceutical and Chemical Analysis.
Techniques for Improving Solubility.International Journal of Medical Science and Dental Research. (2022).
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.PMC.
4-(1-methyl-1H-pyrazol-3-yl)
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).American Pharmaceutical Review. (2010).
Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes.Bioorganic & Medicinal Chemistry Letters.
4-(1H-Pyrazol-1-yl)piperidine.PubChem.
4-(1-methyl-1H-pyrazol-3-yl)
Formulation of poorly soluble compounds.European Medicines Agency (EMA). (2010).
Solubility Enhancement Technologies and Research Emerged.
(PDF) Formulation strategies for poorly soluble drugs.
Troubleshooting degradation of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride during storage
Welcome to the Technical Support Center for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals tr...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve the unique physical and chemical degradation challenges associated with this heterocyclic secondary amine salt.
Part 1: Frequently Asked Questions (FAQs) on Degradation Mechanisms
Q1: Why does my lyophilized API transition from a crystalline powder to a sticky, deliquescent mass during ambient storage?The Causality: This is a physical degradation phenomenon driven by the extreme hygroscopicity inherent to many dihydrochloride salts. The ionic nature of the dihydrochloride lattice allows for highly favorable thermodynamic interactions with atmospheric water molecules[1]. When the ambient relative humidity (RH) exceeds the deliquescence point of the crystal, the salt absorbs moisture until it dissolves in its own hydration layer. This not only ruins powder flowability but creates a highly acidic microenvironment (due to HCl dissociation) that catalyzes the hydrolytic degradation of surrounding excipients[2].
Q2: What are the primary chemical degradation pathways for the piperidine ring in this compound?The Causality: The piperidine moiety contains a secondary amine, which is highly susceptible to oxidative degradation. Upon exposure to atmospheric oxygen, reactive oxygen species (ROS), or transition metal impurities, the secondary amine undergoes N-oxidation. The mechanism proceeds via a hydroxylamine intermediate, which is subsequently oxidized to a nitrone or N-oxide derivative[3][4]. Furthermore, if stored in the presence of trace aldehydes (e.g., formaldehyde impurities common in PEG or polysorbate excipients), the secondary amine acts as a nucleophile, leading to irreversible N-formylation or N-alkylation.
Q3: Is the pyrazole ring susceptible to degradation under normal storage conditions?The Causality: Generally, the 1-methyl-1H-pyrazole moiety is chemically robust and thermally stable[5]. However, under severe oxidative stress or prolonged UV exposure, oxidative N-demethylation can occur. This radical-mediated mechanism involves an electron transfer to form an ammoniumyl radical cation, followed by the loss of an alpha-proton and subsequent hydrolysis to yield a secondary amine and formaldehyde[6].
Part 2: Troubleshooting Matrix
To facilitate rapid diagnostics in the lab, use the following self-validating troubleshooting matrix to identify and correct degradation issues.
Observed Symptom
Analytical Marker (LC-MS/KF)
Mechanistic Root Cause
Corrective Action / Storage Protocol
Powder agglomeration or liquefaction
Water content >5% w/w via Karl Fischer (KF) titration.
Deliquescence: Moisture absorption due to dihydrochloride hygroscopicity.
Store in tightly sealed amber vials backfilled with Argon. Use desiccants (e.g., silica gel) in secondary packaging.
Appearance of +16 Da or +14 Da mass peaks
[M+H]+ shifts from m/z 166 to 182 (N-oxide) or 180 (Nitrone).
N-Oxidation: Exposure to
O2
or peroxides forming hydroxylamines/nitrones.
Degas all formulation solvents. Store at 2–8°C under an inert atmosphere[7].
Appearance of +28 Da mass peak
[M+H]+ shifts from m/z 166 to 194.
N-Formylation: Reaction with trace aldehydes in excipients.
Screen excipients for peroxide/aldehyde limits. Switch to high-purity, low-aldehyde excipients.
Loss of API potency with no new LC peaks
High baseline noise in GC-MS headspace analysis.
Thermal Cleavage: Ring opening or cleavage generating volatile amines.
Prevent exposure to temperatures >40°C. Ensure cold-chain transport[8].
Part 3: Validated Experimental Protocols
To ensure data trustworthiness, stability-indicating assays must be self-validating. Below are step-by-step methodologies to profile the degradation of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
Purpose: To establish the intrinsic oxidative stability of the secondary amine and validate the analytical method's ability to resolve the API from its nitrone/N-oxide degradants.
Sample Preparation (Self-Validating Setup):
Control: Dissolve 1 mg/mL API in LC-MS grade water. Store at -20°C.
Oxidative Stress: Dissolve 1 mg/mL API in 0.3%
H2O2
(aqueous). Incubate at 25°C for 24 hours in the dark.
Quenching: Quench the stressed sample with a molar excess of sodium thiosulfate to halt oxidation, preventing artifactual N-oxidation inside the heated ESI source of the mass spectrometer.
Chromatography: Use a HILIC column (e.g., Waters BEH Amide) rather than standard C18, as the dihydrochloride salt and its N-oxide are highly polar and will exhibit poor retention on reversed-phase media. Use a gradient of Acetonitrile and 10 mM Ammonium Formate (pH 3.0).
Detection & Analysis: Run in ESI+ mode. Extract ion chromatograms (EIC) for m/z 166.1 (Intact API), 182.1 (Hydroxylamine/N-oxide), and 180.1 (Nitrone). Compare the stressed sample to the control to confirm degradation pathways[4].
Protocol 2: Dynamic Vapor Sorption (DVS) for Hygroscopicity Profiling
Purpose: To determine the critical relative humidity (CRH) at which the dihydrochloride salt deliquesces, dictating strict storage parameters.
Instrument Calibration: Calibrate the DVS microbalance and verify RH sensors using certified salt solutions (e.g., NaCl, KCl).
Sample Loading: Load 10–15 mg of the crystalline API into the sample pan.
Method Parameters:
Run a full sorption-desorption cycle at 25°C.
Stepwise RH increase from 0% to 90% in 10% increments.
Equilibrium Criterion: Move to the next step only when
dm/dt
< 0.002% per minute for at least 10 minutes.
Data Interpretation: Plot the isotherm (% mass change vs. % RH). A sharp, exponential mass increase without a plateau indicates deliquescence. If the desorption curve shows significant hysteresis (mass does not return to baseline), it indicates the formation of a stable hydrate crystal lattice rather than simple surface adsorption[9].
Part 4: Mechanistic Pathway Visualization
The following diagram illustrates the interconnected physical and chemical degradation pathways triggered by poor storage conditions.
Mechanistic pathways of degradation for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
References
What is the stability of piperidine? Biosynce.[Link]
Oxidation of Secondary and Primary Amines. UOMustansiriyah.[Link]
New Amines for CO2 Capture. II. Oxidative Degradation Mechanisms. ACS Publications.[Link]
Elucidation of the Crystal Structures and Dehydration Behaviors of Ondansetron Salts. MDPI.[Link]
Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms. ACS Publications.[Link]
Kinetics and Mechanism of the Oxidation of Secondary Hydroxylamines to Nitrones with Hydrogen Peroxide, Catalyzed by Methylrhenium Trioxide. ACS Publications.[Link]
Technical Support Center: Synthesis & Yield Optimization of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
Welcome to the Technical Support Portal for the synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride . This guide is designed for medicinal chemists and drug development professionals seeking to optimize r...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Portal for the synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride . This guide is designed for medicinal chemists and drug development professionals seeking to optimize reaction yields, prevent catalyst poisoning, and ensure precise salt stoichiometry during scale-up.
Mechanistic Pathway & Synthetic Strategy
The direct cross-coupling of sp3-hybridized piperidine organometallics with heteroaryl halides often suffers from sluggish reductive elimination and competitive β-hydride elimination. To circumvent this, the industry-standard approach utilizes an sp2-sp2 Suzuki-Miyaura coupling followed by alkene reduction[1].
The synthesis relies on a robust three-step sequence:
Suzuki-Miyaura Coupling: 3-bromo-1-methyl-1H-pyrazole is coupled with N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester[2].
Catalytic Hydrogenation: The resulting tetrahydropyridine double bond is reduced to yield the piperidine core[1].
Acidic Deprotection: Cleavage of the Boc group and simultaneous protonation of both basic nitrogen centers yields the final dihydrochloride salt.
Synthetic workflow for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
Step-by-Step Experimental Protocol
As a self-validating system, each step below includes specific analytical checkpoints to ensure reaction integrity before proceeding.
Step 1: Suzuki-Miyaura Cross-Coupling
Causality Focus: We utilize Pd(dppf)Cl2 because its large bite angle accelerates reductive elimination, which is critical for sterically hindered heterocyclic couplings[2].
Charge a flame-dried flask with 3-bromo-1-methyl-1H-pyrazole (1.0 equiv)[3] and N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 equiv)[4].
Add anhydrous K3PO4 (2.0 equiv) and Pd(dppf)Cl2 (0.05 equiv).
Evacuate and backfill the flask with Argon (3x) to prevent oxidative degradation of the palladium catalyst.
Add degassed Toluene/H2O (10:1 ratio) and heat to 100 °C for 8 hours.
Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting bromide is consumed. Look for the product mass [M+H-tBu]⁺ or [M+H-Boc]⁺.
Workup: Filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via flash chromatography.
Step 2: Catalytic Hydrogenation
Dissolve Intermediate 1 in HPLC-grade Methanol.
Add 10% Pd/C (0.1 equiv by weight). Critical: Ensure the intermediate is rigorously purified from Step 1, as residual phosphines will poison the Pd/C surface.
Stir vigorously under an H2 atmosphere (balloon, 1 atm) at room temperature for 12 hours.
Validation Checkpoint: ¹H NMR must show the complete disappearance of the tetrahydropyridine alkene proton (typically around δ 6.0 ppm)[1].
Workup: Filter the suspension through Celite and concentrate in vacuo.
Step 3: Boc-Deprotection and Salt Formation
Dissolve the Boc-protected piperidine (Intermediate 2) in anhydrous Dichloromethane (DCM).
Slowly add 4.0 M HCl in 1,4-dioxane (5.0 equiv) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir for 4 hours. A white precipitate will form.
Validation Checkpoint: Filter the precipitate and wash with cold diethyl ether. The mass spectrum should show the free base [M+H]⁺ = 166.1, while elemental analysis will confirm the 2:1 Cl:Base ratio.
Quantitative Data & Yield Optimization
The most common point of failure in this sequence is the Suzuki coupling step due to competitive protodeboronation of the pinacol ester. The table below summarizes our optimization data:
Catalyst System
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)
Observation / Causality
Pd(PPh3)4 (5 mol%)
Na2CO3 (3.0)
Dioxane/H2O (4:1)
90
55%
High protodeboronation due to aqueous base at high temp.
Pd(dppf)Cl2 (5 mol%)
K2CO3 (2.5)
Dioxane/H2O (4:1)
90
78%
Improved reductive elimination; less degradation.
Pd(dppf)Cl2 (5 mol%)
K3PO4 (2.0)
Toluene/H2O (10:1)
100
92%
Optimal. Lower water content minimizes boronic ester hydrolysis.
Troubleshooting Guides & FAQs
Troubleshooting logic tree for low yields in the Suzuki-Miyaura coupling step.
Q: Why is my Suzuki coupling yielding mostly protodeboronated starting material?A: Protodeboronation is a base-catalyzed hydrolysis of the boronic ester that outcompetes the transmetalation step. This is exacerbated by high water content and high temperatures.
Solution: Shift from highly aqueous Na2CO3 systems to a low-water Toluene/H2O (10:1) system with K3PO4. Alternatively, utilizing anhydrous conditions with a fluoride base (e.g., NaF or CsF) can drastically enhance stability and yield[5].
Q: The hydrogenation step (Step 2) is stalling at 50% conversion. How do I drive it to completion?A: Incomplete reduction is almost always caused by catalyst poisoning. Residual palladium or phosphine ligands from the Suzuki step strongly coordinate to the Pd/C surface, deactivating it.
Solution: Pass the Step 1 product through a short silica plug or treat it with a metal scavenger (e.g., QuadraSil) prior to hydrogenation. If the issue persists, switching to Pearlman’s catalyst (Pd(OH)2/C) provides a more robust, unpoisoned surface for hindered substrates[1].
Q: How do I guarantee the formation of the dihydrochloride salt rather than a mixed or monohydrochloride state?A: The basicity of the two nitrogen atoms differs significantly. The piperidine secondary amine is highly basic (pKa ~10-11) and protonates instantly. The pyrazole nitrogen is much less basic (pKa ~2.5).
Solution: To fully protonate the pyrazole ring and isolate the true dihydrochloride, you must use a large excess of anhydrous acid (>5 equivalents of 4M HCl in dioxane) in a non-polar solvent like DCM. This forces the precipitation of the doubly protonated species out of the equilibrium[1].
References
Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors, ACS Journal of Medicinal Chemistry,[Link]
Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor, ACS Journal of Medicinal Chemistry,[Link]
Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives, The Journal of Organic Chemistry,[Link]
Minimizing synthetic impurities in 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride batches
Welcome to the Technical Support Center for the synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride [1]. This compound is a critical heterocyclic building block frequently utilized in the development of k...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride [1]. This compound is a critical heterocyclic building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics.
Because this scaffold combines a basic piperidine with a coordinating pyrazole ring, batch production is highly susceptible to regiochemical impurities, catalyst poisoning, and incomplete salt formation. This guide provides a deep-dive into the causality of these impurities, self-validating protocols, and troubleshooting FAQs to ensure high-purity batch yields.
Synthesis Workflow Overview
The industry-standard route to this compound avoids the unselective direct alkylation of the pyrazole-piperidine core. Instead, it utilizes a modular three-step approach: a Suzuki-Miyaura cross-coupling, followed by olefin hydrogenation, and concluding with acidic Boc-deprotection[2].
Figure 1: Three-step synthetic workflow for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
To maintain scientific integrity, every batch must be evaluated against a strict analytical profile. The table below summarizes the quantitative data for tracking common synthetic impurities across the workflow.
Impurity Type
Chemical Identity
Detection Method
Characteristic Signal
Acceptable Limit
Regioisomer
1-methyl-1H-pyrazol-5-yl isomer
LC-MS / ¹H NMR
NMR: Pyrazole CH shift (Δ ~0.2 ppm)
< 0.5% (Area)
Suzuki Byproduct
Des-bromo pyrazole / Homocoupled dimer
LC-MS (UV 254 nm)
m/z 165 / m/z 326
< 1.0% (Area)
Reduction Issue
Boc-tetrahydropyridine (Unreduced)
¹H NMR (CDCl₃)
Olefinic proton at ~6.0 ppm
Not Detected
Deprotection Issue
Mono-hydrochloride salt / Free base
Elemental Analysis
Cl content < 29.8% (Theoretical 29.8%)
± 0.4% variance
Heavy Metal
Residual Palladium
ICP-MS
N/A
< 10 ppm
Troubleshooting FAQs: Root Cause & Causality
Figure 2: Root cause analysis of common synthetic impurities during batch production.
FAQ 1: Why is my batch contaminated with the 1-methyl-1H-pyrazol-5-yl regioisomer, and how do I remove it?
Causality: The contamination originates from the very first building block. When 3-bromopyrazole is methylated to form the starting material, the pyrazole ring undergoes tautomerization, leading to a mixture of 3-bromo-1-methyl-1H-pyrazole and 5-bromo-1-methyl-1H-pyrazole[3]. If you use this unpurified mixture in the Suzuki coupling, the 5-yl isomer will carry through the entire synthesis.
Solution: Do not attempt to separate the isomers at the final dihydrochloride salt stage; the polarity difference is too small. You must rigorously purify the starting 3-bromo-1-methyl-1H-pyrazole via fractional distillation or column chromatography before the Suzuki step. Validate the starting material purity via ¹H NMR (the N-methyl peak of the 3-isomer and 5-isomer differ by ~0.15 ppm).
FAQ 2: How can I prevent protodeboronation and homocoupling during the Suzuki step?
Causality: Tetrahydropyridine boronic esters are prone to protodeboronation (loss of the boron group) in the presence of water and heat before the palladium catalyst can undergo transmetalation. Furthermore, oxygen ingress leads to oxidative homocoupling of the boronic ester.
Solution: Switch your catalyst system. Traditional Pd(PPh₃)₄ is often too slow, allowing side reactions to dominate. Utilizing XPhos Pd G3 (a third-generation Buchwald precatalyst) drastically accelerates the oxidative addition and transmetalation steps due to the bulky, electron-rich XPhos ligand, outcompeting protodeboronation[4][5]. Ensure strict sparging of solvents with argon for at least 15 minutes prior to base addition.
FAQ 3: My hydrogenation step stalls, leaving residual tetrahydropyridine. Should I increase the H₂ pressure?
Causality: Increasing hydrogen pressure is a brute-force approach that often leads to over-reduction (e.g., hydrogenolysis of the pyrazole C-N bonds). The actual root cause of a stalled hydrogenation is usually catalyst poisoning . Residual phosphine ligands (from the XPhos Suzuki step) and trace palladium byproducts strongly coordinate to the active sites of the heterogeneous Pd/C catalyst used in step 2, rendering it inert.
Solution: Treat the organic phase of the Suzuki product with a metal scavenger (e.g., SiliaBond Thiol or QuadraPure TU) for 4 hours prior to hydrogenation. This removes residual Pd and phosphines, allowing the hydrogenation to proceed smoothly at a mild 1 atm (balloon) pressure.
FAQ 4: The final dihydrochloride salt is gummy or contains residual Boc-protected intermediate. What went wrong?
Causality: A gummy product indicates trapped water or the formation of a mixed free-base/mono-hydrochloride/di-hydrochloride matrix. Boc deprotection requires strict anhydrous conditions to precipitate the dihydrochloride salt cleanly. If aqueous HCl is used, the resulting water solubilizes the salt, preventing crystallization and trapping unreacted Boc-intermediate in the gummy matrix.
Solution: Use strictly anhydrous 4N HCl in 1,4-dioxane . The lack of water forces the highly polar dihydrochloride salt to precipitate out of the organic solvent immediately upon formation, driving the equilibrium forward and ensuring perfect 1:2 stoichiometry.
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Setup: In a thoroughly dried flask, combine 3-bromo-1-methyl-1H-pyrazole (1.0 equiv) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (1.1 equiv).
Solvent & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (0.2 M concentration). Sparge the solution with Argon for 15 minutes.
Catalysis: Add K₃PO₄ (2.0 equiv) and XPhos Pd G3 (3 mol%)[4]. Heat the mixture to 80 °C for 4 hours under an Argon atmosphere.
Workup & Scavenging: Cool to room temperature, dilute with EtOAc, and wash with brine. Add 10 wt% of a thiol-based silica scavenger to the organic layer, stir for 4 hours, and filter through Celite.
Validation: Analyze the crude mixture via LC-MS. System Check: The reaction is validated when the peak corresponding to the starting bromide (m/z ~161) is completely absent, and the product mass (m/z 264 for [M-tBu+H]+ or 320 for[M+H]+) is dominant.
Protocol 2: Olefin Hydrogenation
Setup: Dissolve the Boc-protected tetrahydropyridine intermediate in anhydrous Methanol (0.1 M).
Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate) under a blanket of Argon to prevent auto-ignition.
Reaction: Evacuate the flask and backfill with Hydrogen gas three times. Maintain under a Hydrogen balloon (1 atm) at room temperature for 12 hours.
Workup: Filter the suspension through a tightly packed Celite pad to remove Pd/C. Wash the pad with copious amounts of Methanol. Concentrate the filtrate in vacuo.
Validation: Acquire a ¹H NMR spectrum in CDCl₃. System Check: The protocol is validated when the broad multiplet at ~6.0 ppm (characteristic of the tetrahydropyridine double bond) has completely disappeared.
Protocol 3: Boc Deprotection & Dihydrochloride Salt Formation
Setup: Dissolve the hydrogenated intermediate in a minimal amount of anhydrous diethyl ether or MTBE (Methyl tert-butyl ether).
Deprotection: Slowly add 4N HCl in 1,4-dioxane (10.0 equiv) at 0 °C. A white precipitate should begin forming within 10 minutes.
Maturation: Allow the reaction to warm to room temperature and stir for 4 hours to ensure complete consumption of the Boc group and uniform crystal maturation.
Isolation: Filter the white solid under a stream of Nitrogen (the salt can be hygroscopic). Wash the filter cake with cold anhydrous MTBE and dry under high vacuum at 40 °C for 24 hours.
Validation: Perform Elemental Analysis (CHN/Cl). System Check: The protocol is validated when the Chlorine mass percentage is 29.8% (± 0.4%), confirming the exact dihydrochloride stoichiometry rather than the mono-hydrochloride.
References
4-(1-Methyl-1H-Pyrazol-3-Yl)Piperidine Dihydrochloride(WXC00197) — Chemical Substance Information. nextsds.com. Available at:[Link]
Fused heterocyclic derivatives. Google Patents (WO2020243135A1).
Synthesis of 3-(Hetero)aryl Tetrahydropyrazolo[3,4-c]pyridines by Suzuki–Miyaura Cross-Coupling Methodology. American Chemical Society. Available at:[Link]
Systematic optimization of fragment TLX ligands towards agonism and inverse agonism. PMC (National Institutes of Health). Available at:[Link]
One-Pot Suzuki-Hydrogenolysis Protocol for the Modular Synthesis of 2,5-Diaryltetrazoles. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Technical Support Center: Resolving HPLC Peak Tailing for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride Analysis
Welcome to the technical support guide for the analysis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the analysis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on HPLC peak tailing. This guide provides in-depth, field-proven insights and systematic protocols to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for peak tailing when analyzing 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride?
The most frequent cause is secondary interactions between the basic piperidine and pyrazole nitrogen atoms of the analyte and acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic interaction, leading to a distorted, tailing peak shape.[1][2]
Q2: How does mobile phase pH affect the peak shape of this compound?
Mobile phase pH is critical. Since 4-(1-Methyl-1H-pyrazol-3-yl)piperidine is a basic compound, at a mid-range pH, it will be protonated (positively charged), while some residual silanols on the column will be deprotonated (negatively charged), leading to strong ionic interactions and peak tailing.[3][4] Operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.[1][2]
Q3: Can my choice of HPLC column eliminate peak tailing?
Yes, column selection is a key factor. Using a modern, high-purity "Type B" silica column with high bonding density and effective end-capping significantly reduces the number of accessible residual silanols, thereby minimizing tailing for basic compounds.[2] Columns with polar-embedded phases or specialized "base-deactivated" phases are also excellent choices.[4][5]
Q4: What are mobile phase additives, and can they help with peak tailing?
Mobile phase additives are compounds added in small concentrations to the mobile phase to improve chromatography. For basic analytes like yours, a competing base, such as triethylamine (TEA), can be added.[6] TEA acts as a "silanol suppressor" by interacting with the active silanol sites, effectively shielding them from your analyte and improving peak shape.[6]
Q5: When should I consider an alternative chromatographic mode like HILIC?
If your compound is highly polar and shows poor retention on traditional reversed-phase columns even with high aqueous mobile phases, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[7][8] HILIC uses a polar stationary phase and a high organic mobile phase to retain and separate very polar compounds effectively, often providing excellent peak shapes.[9]
In-Depth Troubleshooting Guides
The Root Cause: Understanding Secondary Silanol Interactions
Peak tailing for basic compounds like 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride on silica-based reversed-phase columns is primarily a chemical interaction problem. The issue stems from the heterogeneous nature of the silica surface. Even on well-end-capped columns, some residual silanol groups remain.[1][3] These silanols, particularly the more acidic free silanols, can become deprotonated and carry a negative charge.[2]
Your analyte, a basic compound, will be protonated and carry a positive charge in typical reversed-phase mobile phases. This leads to a strong ion-exchange interaction between the positively charged analyte and the negatively charged silanol sites. This secondary retention mechanism is much stronger than the desired hydrophobic (reversed-phase) mechanism, causing a portion of the analyte molecules to be retained longer, resulting in a "tail" on the peak.
Caption: Analyte interaction with the stationary phase.
Systematic Troubleshooting Workflow
This section provides a step-by-step approach to diagnose and resolve peak tailing. Start with the simplest and most common solutions first.
Caption: Systematic workflow for troubleshooting peak tailing.
Step 1: Mobile Phase pH Optimization
Causality: The most direct way to combat secondary silanol interactions is to suppress the ionization of the silanol groups. Silanols are acidic, so by lowering the mobile phase pH, you ensure they remain in their neutral, protonated state (Si-OH).[1] This eliminates the ion-exchange mechanism responsible for tailing.
Protocol:
Buffer Preparation: Prepare a buffer solution such as 10-20 mM potassium phosphate or 0.1% formic acid.
pH Adjustment: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an acid like phosphoric acid or formic acid.
Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
Analysis: Inject the sample and assess the peak shape.
Considerations:
Column Stability: Ensure your column is stable at low pH. Standard silica columns can degrade below pH 3, but many modern columns are designed to operate at low pH.[1]
Analyte Retention: Lowering the pH will ensure your basic analyte is fully protonated, which might slightly alter its retention time. You may need to adjust the organic modifier concentration to maintain a suitable retention factor.
Step 2: Employing Mobile Phase Additives (Competing Base)
Causality: If lowering the pH is not sufficient or desirable, adding a competing base to the mobile phase can mask the active silanol sites.[6] These additives, typically small amine compounds like triethylamine (TEA), are present at a much higher concentration than your analyte. They preferentially interact with the silanol groups, effectively blocking them from interacting with your compound.
Protocol:
Additive Preparation: Add a low concentration of a competing base to your mobile phase. A common starting point is 0.05% - 0.1% (v/v) of triethylamine (TEA).
pH Re-adjustment: After adding the amine, re-verify and adjust the mobile phase pH as needed.
Equilibration & Analysis: Thoroughly equilibrate the column and analyze your sample.
Considerations:
Column Lifetime: Be aware that competing bases can sometimes accelerate the hydrolysis of the silica stationary phase, potentially shortening column lifetime with long-term use.[6]
MS Compatibility: TEA is not ideal for mass spectrometry (MS) detection due to ion suppression. If using LC-MS, consider volatile alternatives like ammonium formate or ammonium acetate as buffers.
Step 3: Strategic Column Selection
Causality: The column's stationary phase chemistry is a fundamental factor in preventing peak tailing. Modern manufacturing techniques have produced columns specifically designed to minimize silanol interactions.
Column Type
Mechanism for Reducing Tailing
Ideal For
High-Purity, End-Capped Silica (Type B)
Uses ultra-pure silica with minimal metal contaminants and a dense bonding of C18 chains, followed by "end-capping" to cover most residual silanols.[2]
General purpose, good first choice for basic compounds.
Polar-Embedded Phase
Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This polar group helps to shield the residual silanols from basic analytes.[4][10]
Improving peak shape for basic compounds without aggressive mobile phase additives.
Base-Deactivated
Specifically designed with proprietary bonding and end-capping techniques to provide a highly inert surface for excellent peak shapes with strongly basic compounds.
Challenging basic compounds where other columns fail.
Protocol:
Column Choice: Select a column from the table above that fits your analytical needs. A modern, fully end-capped C18 column from a reputable manufacturer is a good starting point.
Installation & Equilibration: Install the new column and equilibrate according to the manufacturer's instructions.
Method Transfer: Begin with your optimized mobile phase from the previous steps. Minor adjustments to the gradient or organic content may be necessary due to differences in column selectivity.
Step 4: Alternative Chromatographic Modes (HILIC & Ion-Pair)
If reversed-phase methods continue to provide suboptimal results, especially if your compound is highly polar and poorly retained, it is time to consider alternative separation mechanisms.
Causality: HILIC is designed for the separation of polar compounds.[8] It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing retention for compounds that would otherwise elute in the void volume in reversed-phase. This different mechanism often circumvents the issues seen with silanol interactions in reversed-phase.[11]
Experimental Protocol for HILIC Method Development:
Column Selection: Choose a HILIC column (e.g., Amide, Silica, or Diol phase).
Mobile Phase Preparation:
Solvent A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.
Solvent B: Acetonitrile.
Initial Conditions:
Gradient: Start at 95% B, decrease to 50% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Sample Injection: Ensure the sample is dissolved in a solvent with a high organic content (e.g., 80:20 Acetonitrile:Water) to avoid peak distortion.
Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize retention and peak shape.
Causality: This technique adds an ion-pairing reagent to the mobile phase that has a charge opposite to that of the analyte.[12][13] For your positively charged analyte, an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) is used. The reagent forms a neutral ion-pair with the analyte, which increases its hydrophobicity and retention on a reversed-phase column while simultaneously preventing direct interaction with silanol sites.[14]
Experimental Protocol for Ion-Pair Chromatography:
Column Selection: Use a standard C18 or C8 column.
Mobile Phase Preparation:
Prepare the mobile phase containing an appropriate buffer (e.g., phosphate buffer, pH 3.0).
Add the ion-pairing reagent, such as 5 mM Sodium 1-Heptanesulfonate.
Equilibration: This is critical . The column must be thoroughly equilibrated with the ion-pairing mobile phase until a stable baseline and consistent retention times are achieved. This can take a significant amount of time (30+ column volumes).
Analysis & Optimization: Inject the sample. Retention can be modulated by changing the concentration of the ion-pairing reagent or the organic modifier.
Considerations:
Dedicated Column: It is highly recommended to dedicate a column for ion-pair use, as the reagent can be difficult to wash out completely.
MS Incompatibility: Most common ion-pairing reagents are non-volatile and will severely contaminate an MS source. This technique is generally suitable for UV detection only.
References
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]
Peak Tailing in HPLC. Element Lab Solutions. [Link]
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
Waters Column Selection Guide for Polar Compounds. Waters Corporation. [Link]
How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs. [Link]
Improving of a Peak Shape of the Charged Compounds. SIELC Technologies. [Link]
What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
Ion pair chromatography reagents. Scharlab. [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Technology Networks. [Link]
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. [Link]
Retention mechanisms of imidazoline and piperazine-related compounds in non-aqueous hydrophilic interaction and supercritical fluid chromatography based on chemometric design and analysis. PubMed. [Link]
A Comparative Guide to the Validation of an LC-MS/MS Method for the Quantification of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride in Human Plasma
This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochlori...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride in human plasma. The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), ensuring regulatory compliance and data of the highest integrity.[1][2][3][4][5]
The accurate measurement of drug concentrations in biological matrices is a critical component of drug development, providing essential data for pharmacokinetic and toxicokinetic studies.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the validation of a robust and reliable bioanalytical method.
The Analytical Challenge and the LC-MS/MS Solution
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a small molecule whose accurate quantification in a complex biological matrix like human plasma presents several analytical challenges. These include potential interference from endogenous matrix components and the need for high sensitivity to capture its complete pharmacokinetic profile. LC-MS/MS is the analytical technique of choice for this application due to its inherent selectivity, sensitivity, and specificity.[8]
Foundational Pillars of Method Validation
The objective of a bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[1][3] This is achieved by assessing a set of core parameters that collectively ensure the reliability of the analytical data.
Diagram: The Interconnected Pillars of Bioanalytical Method Validation
Caption: Core validation parameters ensuring the reliability of bioanalytical data.
Proposed LC-MS/MS Method: A Starting Point for Validation
While no specific method for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is widely published, a robust starting point can be extrapolated from methods for similar piperidine and pyrazole-containing compounds.
Parameter
Proposed Condition
Rationale
LC Column
C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm)
Provides good retention and separation for small polar molecules.
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Common mobile phase for good ionization in positive ESI mode.
Flow Rate
0.4 mL/min
A typical flow rate for analytical LC-MS/MS.
Injection Volume
5 µL
Balances sensitivity with potential for matrix effects.
MS Ionization
Electrospray Ionization (ESI), Positive Mode
The piperidine and pyrazole nitrogens are readily protonated.
MS/MS Detection
Multiple Reaction Monitoring (MRM)
For high selectivity and sensitivity.
Internal Standard (IS)
Stable Isotope Labeled (SIL) version of the analyte
The ideal choice to compensate for matrix effects and variability.[9]
The Validation Gauntlet: Experimental Protocols and Acceptance Criteria
The following sections detail the experimental design for validating the proposed LC-MS/MS method, in accordance with ICH M10 guidelines.[1][3][10]
Selectivity and Specificity
Why it's critical: This ensures the method can unequivocally measure the analyte in the presence of other components in the sample.[8][10]
Experimental Protocol:
Analyze at least six different batches of blank human plasma.
Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.
Assess for any interfering peaks at the retention time of the analyte and internal standard.
Acceptance Criteria:
Response of interfering peaks in blank plasma should be ≤ 20% of the analyte response at the LLOQ and ≤ 5% of the internal standard response.[11]
Linearity and Range
Why it's critical: To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[8][11]
Experimental Protocol:
Prepare a calibration curve consisting of a blank, a zero sample (blank + IS), and at least six to eight non-zero concentration levels of the analyte.
The range should encompass the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).
Analyze the calibration curve and plot the peak area ratio (analyte/IS) against the nominal concentration.
Apply a linear regression model with appropriate weighting (e.g., 1/x²).
Acceptance Criteria:
At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ).[12]
The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Why it's critical: Accuracy measures the closeness of the determined value to the true value, while precision assesses the reproducibility of the measurements.[8][10]
Experimental Protocol:
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), mid QC, and high QC.
Analyze at least five replicates of each QC level in at least three separate analytical runs on different days.
Acceptance Criteria:
QC Level
Within-run (Intra-day) Precision (%CV)
Between-run (Inter-day) Precision (%CV)
Accuracy (%RE)
LLOQ
≤ 20%
≤ 20%
Within ±20% of nominal
Low, Mid, High
≤ 15%
≤ 15%
Within ±15% of nominal
Matrix Effect and Recovery
Why it's critical: To evaluate the influence of co-eluting matrix components on the ionization of the analyte and to assess the efficiency of the extraction process.[13]
Experimental Protocol:
Matrix Effect:
Prepare three sets of samples at low and high QC concentrations:
Set A: Analyte in neat solution.
Set B: Analyte spiked into post-extraction blank plasma.
Set C: Analyte spiked into pre-extraction blank plasma.
Calculate the matrix factor by comparing the peak areas of Set B to Set A.
Recovery:
Calculate the extraction recovery by comparing the peak areas of Set C to Set B.
Acceptance Criteria:
The coefficient of variation (%CV) of the matrix factor across different lots of plasma should be ≤ 15%.
Recovery should be consistent, precise, and reproducible.
Stability
Why it's critical: To ensure that the analyte's concentration does not change during sample collection, handling, storage, and analysis.[14]
Experimental Protocol:
Freeze-Thaw Stability: Analyze low and high QC samples after at least three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Analyze low and high QC samples kept at room temperature for a duration that mimics sample processing time.
Long-Term Stability: Analyze low and high QC samples stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.
Post-Preparative (Autosampler) Stability: Analyze processed low and high QC samples kept in the autosampler for the expected duration of an analytical run.
Acceptance Criteria:
The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Diagram: LC-MS/MS Method Validation Workflow
Caption: A streamlined workflow from method development to full validation.
Conclusion: A Foundation of Trustworthy Data
A rigorously validated bioanalytical method is the bedrock of any study that relies on concentration data to make critical decisions. By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, recovery, and stability, we build a comprehensive and self-validating system. This guide provides a robust framework for the validation of an LC-MS/MS method for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride, ensuring that the generated data is not only scientifically sound but also meets the stringent requirements of global regulatory bodies. Adherence to these principles is not merely a procedural formality but a commitment to the integrity and reliability of the entire drug development process.[7]
References
International Council for Harmonisation. (2023, January 13). ICH M10 on bioanalytical method validation. European Medicines Agency. Retrieved from [Link]
European Medicines Agency. (2015, June 3). Bioanalytical method validation. Retrieved from [Link]
Alliance Pharma. (2024, April 4). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Retrieved from [Link]
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
Bioanalysis Zone. (2020, May 4). ICH M10 bioanalytical method validation: the importance of good guidance. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]
Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]
Bioanalysis Zone. (2015, September 29). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. Retrieved from [Link]
Taylor & Francis Online. (2012, April 26). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? Retrieved from [Link]
National Center for Biotechnology Information. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]
AAPS. (2015, February 26). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Retrieved from [Link]
PubMed. (2009, August 1). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Retrieved from [Link]
PubMed. (2011, January 15). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Retrieved from [Link]
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride vs other pyrazole-piperidine derivatives
Comparative Guide: 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride vs. Alternative Pyrazole-Piperidine Scaffolds in Drug Discovery As medicinal chemistry pivots toward highly optimized, multi-target pharmacophores...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride vs. Alternative Pyrazole-Piperidine Scaffolds in Drug Discovery
As medicinal chemistry pivots toward highly optimized, multi-target pharmacophores, the pyrazole-piperidine scaffold has emerged as a privileged structural motif. It serves as the core architecture for dual CCR5/CXCR4 HIV entry inhibitors [1], CNS-penetrant SHIP1 ligands for Alzheimer's disease models [2], and EGFR-targeting s-triazine anti-cancer agents [3].
As a Senior Application Scientist, I frequently consult on library design where the seemingly minor choice of building block—specifically, the methylation state and regiochemistry of the pyrazole ring—dictates the success or failure of a synthetic campaign. This guide objectively compares 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride against its unmethylated and regioisomeric alternatives, providing the causality behind physicochemical, synthetic, and pharmacological decision-making.
Physicochemical Profiling & Causality in Scaffold Selection
The selection between N-methylated and unmethylated pyrazole-piperidines is rarely arbitrary; it is governed by the target product profile (TPP) of the desired drug candidate.
Table 1: Comparative Physicochemical Properties (Calculated for Free Base)
Compound Core
MW ( g/mol )
cLogP
TPSA (Ų)
HBD
HBA
Primary Application Profile
4-(1-Methyl-1H-pyrazol-3-yl)piperidine
165.24
0.92
30.5
1
3
CNS targets, GPCR antagonists
4-(1H-pyrazol-3-yl)piperidine
151.21
0.45
44.3
2
3
Kinase hinge-binding motifs
4-(1-Methyl-1H-pyrazol-4-yl)piperidine
165.24
0.88
30.5
1
3
Linear vector projections
The Causality of Physicochemical Differences:
Hydrogen Bond Donors (HBD) & TPSA: The unmethylated variant possesses an additional HBD at the pyrazole nitrogen. While this is highly advantageous for forming critical hydrogen bonds with the backbone amides of a kinase hinge region, it increases the Topological Polar Surface Area (TPSA). For CNS targets (e.g., SHIP1 in microglial cells), N-methylation is deliberately chosen to eliminate this HBD, lowering TPSA and significantly improving blood-brain barrier (BBB) permeability [2].
The Dihydrochloride Salt Imperative: Why source the dihydrochloride salt rather than the free base? Free base piperidines are highly basic (pKa ~9.5) and hygroscopic. Upon exposure to ambient air, they rapidly absorb CO₂ to form insoluble carbamate salts, ruining stoichiometric precision in high-throughput library synthesis. The dihydrochloride salt locks the amine in a stable, weighable, and oxidation-resistant state.
Synthetic Tractability & Workflow Optimization
From a process chemistry standpoint, the N-methylated derivative offers a profound advantage in synthetic efficiency. Unmethylated pyrazoles are ambident nucleophiles. When attempting to functionalize the piperidine nitrogen via nucleophilic aromatic substitution (SNAr), reductive amination, or acylation, the unprotected pyrazole nitrogen will undergo competitive N-alkylation.
Utilizing the N-methylated building block bypasses the need for orthogonal protecting groups (e.g., Boc, Trityl, or THP), directly reducing step count, minimizing waste, and maximizing overall yield.
Fig 1: Synthetic workflow efficiency gained by utilizing N-methylated pyrazole-piperidine building blocks.
The structural nuances of these derivatives dictate their orientation within biological targets.
Case Study: Chemokine Receptor (CCR5) Antagonism
In the development of dual CCR5/CXCR4 HIV entry inhibitors, the pyrazole-piperidine core acts as the primary pharmacophore[1]. The basic piperidine nitrogen is protonated at physiological pH, forming an indispensable electrostatic salt bridge with the Glu283 residue in the CCR5 orthosteric pocket.
Simultaneously, the N-methyl pyrazole moiety projects into the minor subpocket (Helices I-III). Here, the methyl group provides favorable van der Waals packing. If an unmethylated pyrazole were used here, burying the polar N-H bond in this lipophilic pocket would incur a severe desolvation penalty, drastically reducing binding affinity.
Fig 2: Mechanistic binding logic of the N-methylated pyrazole-piperidine scaffold within the CCR5 receptor.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify both chemical reactivity and biological target engagement.
Protocol A: High-Throughput SNAr Functionalization of the Piperidine Core
Objective: To couple 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride to an aryl fluoride scaffold.
Preparation & Free-Basing (Causality Step): Suspend 1.0 eq of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride in anhydrous DMF (0.2 M). Add 3.5 eq of N,N-Diisopropylethylamine (DIPEA).
Why 3.5 eq? Two equivalents are strictly required to neutralize the dihydrochloride salt and liberate the nucleophilic free amine. The remaining 1.5 eq acts as the acid scavenger for the HF byproduct generated during the SNAr reaction.
Electrophile Addition: Add 1.1 eq of the target aryl fluoride. Stir at 80°C for 12 hours under N₂.
Self-Validation (LC-MS Monitoring): Before workup, quench a 5 µL aliquot in 1 mL of MeCN/H₂O. Analyze via LC-MS. The presence of the unreacted free base (m/z 166.1[M+H]+) indicates incomplete reaction, prompting the addition of further electrophile. The absence of di-alkylated byproducts validates the choice of the N-methylated building block over the unmethylated variant.
Protocol B: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: To validate that the synthesized pyrazole-piperidine derivative engages its intracellular target (e.g., SHIP1) in live cells [2].
Cellular Incubation: Incubate BV2 microglial cells with 10 µM of the test compound (or DMSO vehicle control) for 1 hour at 37°C.
Thermal Challenge (Causality Step): Aliquot the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 70°C) for 3 minutes.
Why? According to thermodynamic principles, a ligand binding to its target protein stabilizes the protein's folded state, shifting its aggregation temperature (Tm) higher.
Lysis & Readout: Lyse the cells via freeze-thaw cycles. Centrifuge to pellet aggregated proteins. Analyze the soluble fraction via Western Blot against SHIP1.
Self-Validation: The DMSO control must show standard thermal degradation (Tm ~48°C). A positive target engagement is self-validated only if the compound-treated lysate shows a rightward shift in the melt curve (ΔTm ≥ 2°C).
Conclusion & Selection Guide
Choose 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride when designing CNS-penetrant drugs, GPCR antagonists, or when synthetic throughput is paramount. The N-methylation prevents unwanted side reactions and lowers TPSA.
Choose 4-(1H-pyrazol-3-yl)piperidine dihydrochloride only when structural biology (e.g., X-ray crystallography) explicitly demands an additional hydrogen bond donor to interact with a kinase hinge region, and you are prepared to absorb the cost of protection/deprotection steps.
Choose 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride when the exit vector of your molecule needs to be strictly linear (para-like geometry) rather than the angled (meta-like) trajectory provided by the 3-yl regioisomer.
References
Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Medicinal Chemistry Letters.[Link]
Optimization and Characterization of SHIP1 Ligands for Cellular Target Engagement and Activity in Alzheimer's Disease Models. NIH Public Access.[Link](Note: URL derived from PMC repository standard format for referenced SHIP1 ligands)
Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. Crystals.[Link]
Validation
Reproducibility of In Vitro Assays Using 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride in Fragment-Based Drug Discovery
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol Executive Summary: The Role of Privileged Scaffolds in FBDD In Fragment-Based Drug...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Publish Comparison Guide & Technical Protocol
Executive Summary: The Role of Privileged Scaffolds in FBDD
In Fragment-Based Drug Discovery (FBDD), the selection of the initial chemical starting point dictates the trajectory of the entire lead optimization campaign. 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride (CAS: 1211527-48-8 for free base; 2792217-17-3 for HCl salt) has emerged as a "privileged scaffold" for targeting kinases (such as CDK8) and complex protein-protein interactions[1].
This technical guide objectively compares the performance of this specific piperidine-pyrazole fragment against alternative structural motifs. By examining its behavior across orthogonal in vitro assays—Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and CellTiter-Glo (CTG)—we demonstrate the causality behind its superior assay reproducibility, high ligand efficiency, and robust physicochemical properties.
Mechanistic Rationale: Why This Specific Scaffold?
As an Application Scientist, I frequently observe assay irreproducibility stemming not from the biological target, but from the physicochemical limitations of the fragment library. The structural logic of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride solves several fundamental FBDD challenges:
The Pyrazole Motif (Target Engagement): The 1-methyl-1H-pyrazole ring acts as a highly efficient hydrogen-bond donor/acceptor system. In kinase targets, this moiety frequently anchors the fragment to the highly conserved ATP-binding hinge region[2].
The Piperidine Ring (Vector & Solubilization): The saturated piperidine ring provides a three-dimensional exit vector, allowing medicinal chemists to "grow" the fragment into adjacent sub-pockets (e.g., the DFG-out pocket) without introducing planar, overly lipophilic aromatic rings that cause aggregation[3].
The Dihydrochloride Salt (Assay Reproducibility): FBDD requires primary screening at exceptionally high concentrations (often 1–5 mM) to detect weak millimolar affinities. The dihydrochloride salt form ensures complete aqueous solubility. Using free-base fragments often leads to microscopic precipitation in assay buffers, causing light-scattering artifacts in fluorescence assays and refractive index spikes in SPR[4].
Comparative Performance Data
To objectively evaluate the compound, we compared its performance against two alternative fragments: Reference A (4-Phenylpiperidine, lacking the pyrazole H-bond network) and Reference B (1-Methyl-1H-pyrazole, lacking the piperidine solubilizing vector).
The data below summarizes their performance against a model kinase target (CDK8) using standardized in vitro conditions.
Table 1: Biophysical and Biochemical Assay Comparison
Fragment Scaffold
SPR
KD
(µM)
Ligand Efficiency (LE)*
TR-FRET
IC50
(µM)
Kinetic Solubility (mM)
TR-FRET Z'-Factor
4-(1-Methyl-1H-pyrazol-3-yl)piperidine 2HCl
185 ± 12
0.38
210 ± 15
> 10.0
0.78
Reference A: 4-Phenylpiperidine HCl
> 1000
N/A
> 1000
4.5
0.65
Reference B: 1-Methyl-1H-pyrazole
850 ± 40
0.29
920 ± 50
> 10.0
0.72
*Ligand Efficiency (LE) is measured in kcal/mol per heavy atom. An LE > 0.30 is considered excellent for a starting fragment.
Key Insight: The target compound demonstrates a highly reproducible SPR
KD
that perfectly correlates with its biochemical TR-FRET
IC50
. The high Z'-factor (0.78) confirms that the dihydrochloride salt prevents the auto-fluorescence and aggregation issues commonly seen with highly conjugated or poorly soluble fragments.
Logical Workflows and Pathway Visualizations
FBDD relies on a self-validating cascade of orthogonal assays. A biophysical hit (SPR) must be validated by a biochemical functional assay (TR-FRET) before advancing to phenotypic screening.
Caption: Fragment-Based Drug Discovery (FBDD) workflow utilizing orthogonal in vitro assays for validation.
Caption: CDK8 signaling pathway modulated by piperidine-pyrazole fragments via hinge-region binding.
Self-Validating Experimental Protocols
To ensure absolute reproducibility, the following step-by-step methodologies incorporate built-in validation controls.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is the gold standard for primary fragment screening because it is label-free and can detect the rapid on/off rates typical of low-affinity fragments[4].
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the target kinase (e.g., CDK8) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3,000–4,000 Resonance Units (RU) to maximize the theoretical maximum response (
Rmax
) for low molecular weight fragments[5].
Reference Channel Setup (Self-Validation): Leave Flow Cell 1 unmodified (activated and deactivated with ethanolamine) to serve as an in-line reference. This subtracts bulk refractive index changes caused by the 5% DMSO in the running buffer.
Buffer Preparation: Use PBS-P+ (10 mM phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5.0% DMSO.
Solvent Correction: Before running the fragments, inject a 4.5% to 5.5% DMSO standard curve. This corrects for minor bulk shifts caused by slight DMSO mismatches between the sample and running buffer.
Fragment Injection: Prepare 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride in a 3-fold dilution series (from 2 mM down to 24 µM). Inject at a high flow rate (50 µL/min) to minimize mass transport limitations.
Data Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the
KD
.
Protocol 2: TR-FRET Kinase Activity Assay
To validate that the SPR binding translates to target inhibition, we utilize a Time-Resolved FRET assay (e.g., LanthaScreen). TR-FRET is highly resistant to compound interference (color quenching or auto-fluorescence) because it utilizes a ratiometric readout and a time delay before measurement[6].
Step-by-Step Methodology:
Kinase Reaction: In a 384-well low-volume plate, combine 2 nM CDK8, 100 nM fluorescein-labeled peptide substrate, and the fragment compound (serial dilutions starting at 1 mM).
ATP Addition: Initiate the reaction by adding ATP at its apparent
Km
concentration (e.g., 10 µM). Incubate for 60 minutes at room temperature.
Detection Reagents: Add 10 mM EDTA to halt kinase activity. Add 2 nM of a Terbium (Tb)-labeled anti-phospho-peptide antibody[7].
Incubation (Self-Validation): Incubate for 30 minutes. The long fluorescence lifetime of Terbium allows for a 100 µs delay before reading, which allows short-lived background fluorescence from the fragment library to decay[8].
Ratiometric Readout: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor).
Data Analysis: Calculate the Emission Ratio (520 nm / 495 nm). Plot the ratio against the log of the fragment concentration to determine the
IC50
. Calculate the Z'-factor using positive (no inhibitor) and negative (no ATP) controls to validate assay robustness.
Protocol 3: CellTiter-Glo (CTG) Viability Assay
Once the fragment is grown into a lead compound, phenotypic translation is assessed using an ATP-dependent luminescence assay to measure cell proliferation.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., HCT116) in a 384-well opaque white plate at 1,000 cells/well in 20 µL of complete media. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Add the optimized piperidine-pyrazole lead compound in a 10-point dose-response curve. Incubate for 72 hours.
Reagent Addition: Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well.
Lysis and Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Readout: Measure luminescence using a multimode microplate reader. The luminescent signal is directly proportional to the amount of ATP present, indicating the number of viable cells.
Conclusion
The reproducibility of in vitro assays in FBDD is inextricably linked to the physicochemical quality of the starting fragments. 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride provides an optimal balance of target engagement (via the pyrazole) and aqueous solubility (via the piperidine dihydrochloride salt). As demonstrated by the comparative data, this scaffold yields clean, highly correlative data across orthogonal biophysical (SPR) and biochemical (TR-FRET) platforms, making it a superior building block for kinase inhibitor discovery.
References
Integrating Fragment Assembly and Biophysical Methods in the Chemical Advancement of Small-Molecule Antagonists of IL-2. Journal of Medicinal Chemistry - ACS Publications.[Link][3]
Target-Focused Library Design by Pocket-Applied Computer Vision and Fragment Deep Generative Linking. Journal of Medicinal Chemistry - ACS Publications.[Link][1]
Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry (PubMed).[Link][4]
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link][9]
Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform. Journal of Biomolecular Screening (PubMed).[Link][8]
Spectroscopic Comparison of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride Lots: A Guide to Batch-to-Batch Consistency
As a Senior Application Scientist, I frequently evaluate the batch-to-batch consistency of critical building blocks used in active pharmaceutical ingredient (API) synthesis. 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydro...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate the batch-to-batch consistency of critical building blocks used in active pharmaceutical ingredient (API) synthesis. 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a versatile bifunctional scaffold widely utilized in the development of kinase inhibitors and CNS-active therapeutics. Because the pyrazole ring can exist as different regioisomers (e.g., 3-yl vs. 4-yl vs. 5-yl) and the piperidine nitrogen is highly basic, rigorous spectroscopic validation is required to ensure structural identity, regioisomeric purity, and correct salt stoichiometry.
This guide outlines a self-validating analytical strategy for comparing lots of this compound, moving beyond empirical testing to establish a deep mechanistic understanding of the molecule's spectroscopic behavior.
Regulatory & Scientific Context
Under the updated framework of ICH Q2(R2), analytical procedures must be scientifically sound, robust, and capable of consistently measuring the quality and purity of pharmaceutical substances[1]. Modern quality control demands a risk-based approach where orthogonal spectroscopic techniques—such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—are employed to build a comprehensive Analytical Target Profile (ATP) (2)[2]. These methods are essential for detecting impurities, verifying batch consistency, and supporting comprehensive analytical workflows in commercial production (3)[3].
Experimental Methodologies: A Self-Validating Protocol
To evaluate intra-lot and inter-lot variability, we employ a self-validating spectroscopic workflow. Every step is designed not just to record data, but to explain the causality behind the molecular behavior.
Procedure : Accurately weigh 10.0 mg of the 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride lot and 2.0 mg of TraceCERT® Maleic acid (internal standard). Dissolve in 0.6 mL of anhydrous DMSO-
d6
.
Causality & Self-Validation : DMSO-
d6
is deliberately chosen over
D2O
. While
D2O
provides excellent solubility for dihydrochloride salts, it causes rapid deuterium exchange of the piperidinium (
NH2+
) protons, rendering them invisible. DMSO-
d6
suppresses this exchange, allowing direct integration of the broad
NH2+
signal (~9.0 ppm) to unambiguously confirm the dihydrochloride stoichiometry. Maleic acid (singlet at 6.26 ppm) acts as an internal standard to validate the quantitative purity without overlapping with the analyte's pyrazole peaks.
Step 2: High-Resolution 1H and 13C NMR Acquisition
Procedure : Acquire spectra at 400 MHz (or higher) using a 90° pulse and a relaxation delay (D1) of 10 seconds.
Causality : A 10-second D1 ensures complete longitudinal relaxation (
T1
) of all spins. This is a critical self-validating parameter; without it, the integration values would be artificially skewed, leading to false purity calculations and failure to meet ICH Q2(R2) precision criteria (4)[4]. High-resolution NMR is particularly critical for detecting subtle structural changes and distinguishing closely related regioisomers (5)[5].
Step 3: FTIR-ATR Spectroscopy
Procedure : Place the solid sample directly onto a diamond Attenuated Total Reflectance (ATR) crystal. Apply consistent pressure and acquire 32 scans from 4000 to 400
cm−1
.
Causality : ATR is chosen over traditional KBr pellet pressing because the extreme pressure required for KBr pellets can induce polymorphic transitions or alter the hydration state of the hygroscopic dihydrochloride salt. The broad N-H stretching band (2950–2400
cm−1
) confirms the protonated amine state[3].
Step 4: LC-MS and UV-Vis Profiling
Procedure : Analyze via UHPLC using a C18 column. Mobile phase: 5-95% Acetonitrile in Water with 0.1% Formic Acid. Monitor UV absorbance at 220 nm.
Causality : Formic acid maintains the basic piperidine in its ionized state during chromatography, preventing peak tailing and ensuring reproducible retention times. UV-Vis spectroscopy in the 190–800 nm range is advantageous for detecting chromophores like the pyrazole ring and quantifying compounds with high throughput[3].
Analytical Workflows & Logical Relationships
Workflow for spectroscopic lot-to-lot evaluation of pharmaceutical building blocks.
Logical deduction of structural features from 1H NMR chemical shifts.
Comparative Spectroscopic Data
To demonstrate this protocol, we compared three distinct lots of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
Lot Number
1H qNMR Purity
Pyrazole H-4/H-5 Shift (ppm)
FTIR N-H Stretch (
cm−1
)
LC-MS Purity (UV 220 nm)
Disposition
Lot A (Ref)
99.5%
6.21 (d), 7.55 (d)
2950–2400 (Broad)
99.8%
Approved
Lot B
99.1%
6.21 (d), 7.55 (d)
2950–2400 (Broad)
99.4%
Approved
Lot C
94.2%
6.21, 7.55 & 7.30, 7.60
2950–2400 (Broad)
95.1%
Rejected (Regioisomer)
Data Interpretation & Troubleshooting
Lot A & B : Both lots exhibited identical pyrazole doublet shifts (6.21 ppm and 7.55 ppm,
J≈2.2
Hz), confirming the 3-yl substitution pattern. The qNMR purity exceeded 99%, and FTIR confirmed the correct salt form.
Lot C : This lot was flagged and rejected. The 1H NMR revealed a secondary set of pyrazole signals at 7.30 ppm and 7.60 ppm (singlets). This shift pattern is the hallmark of the 4-yl regioisomer impurity (4-(1-methyl-1H-pyrazol-4-yl)piperidine), which likely formed due to poor regiocontrol during the initial Suzuki-Miyaura coupling or pyrazole alkylation step. Furthermore, the LC-MS purity dropped to 95.1%, corroborating the NMR findings.
Conclusion
By anchoring our analytical procedures in the mechanistic realities of the molecule—such as solvent-dependent proton exchange and regioisomer-specific chemical shifts—we create a robust, ICH Q2(R2)-compliant control strategy. This ensures that only the highest quality 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride enters the API manufacturing pipeline, mitigating downstream synthetic failures.
References
Title : ICH Q2 (R2) Validation of Analytical Procedures
Source : mastercontrol.com
URL :[Link]
Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline
Source : europa.eu
URL :[Link]
Title : Practical Strategies for ICH Q14 and Q2(R2) Compliance
Source : altasciences.com
URL :[Link]
Title : Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications
Source : labmanager.com
URL :[Link]
Title : A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications
Source : spectroscopyonline.com
URL :[Link]
A Comprehensive Guide to the Safe Disposal of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride
As a novel heterocyclic compound, 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is integral to advancing modern drug discovery. However, its unique chemical properties necessitate a robust and informed approach...
Author: BenchChem Technical Support Team. Date: April 2026
As a novel heterocyclic compound, 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is integral to advancing modern drug discovery. However, its unique chemical properties necessitate a robust and informed approach to its handling and disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures to manage this compound's waste stream safely, ensuring both personal safety and regulatory compliance. The "cradle-to-grave" management of hazardous materials is a foundational responsibility for all laboratory personnel.[1]
Hazard Identification and Inherent Risks
Before any handling or disposal, a thorough understanding of the compound's hazards is mandatory.[2][3] 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is classified with several hazards that dictate the required safety precautions. The Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS) mandates that all personnel be informed of these risks.[4][5][6]
Table 1: GHS Hazard Classifications
Hazard Classification
Category
Signal Word
Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)
4
Warning
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.[7][8]
H319/H318: Causes serious eye irritation or damage.[7][8]
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336: May cause respiratory irritation, drowsiness or dizziness.[7][8] |
The primary routes of occupational exposure are inhalation of the dust, direct skin or eye contact, and accidental ingestion. Due to its classification, this compound must be managed as a regulated hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9]
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins with correct handling and storage procedures during active research. Adherence to these steps minimizes risk and prevents dangerous chemical reactions.
Personal Protective Equipment (PPE)
A risk assessment based on the compound's hazards dictates the necessary level of personal protection. The following table outlines the minimum required PPE.
Table 2: Required Personal Protective Equipment (PPE)
Protection Type
Specification
Rationale
Hand Protection
Chemical-resistant gloves (e.g., Nitrile).
To prevent skin contact and irritation, as the compound is classified as a skin irritant.[7][8]
Eye Protection
Safety glasses with side-shields or chemical splash goggles.[10]
To protect against dust particles and splashes that can cause serious eye irritation or damage.[7][8]
Body Protection
Laboratory coat.
To protect skin and personal clothing from contamination.[10]
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[2] | To minimize the inhalation of dust, which is harmful and can cause respiratory irritation.[7][8] |
Handling and Segregation
All work with 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride solid should be conducted within a certified chemical fume hood to contain dust and vapors.[2]
Key Segregation Protocols:
Avoid Incompatibles: Store waste containers away from strong oxidizing agents, strong acids, and strong bases.[11] Mixing with incompatible materials can cause violent reactions, gas evolution, or fire. OSHA can cite employers under the General Duty Clause for improper storage of reactive chemicals.[12]
Dedicated Waste Containers: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Chemical Waste Disposal Workflow
The following diagram and protocol outline the systematic process for disposing of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride waste.
Caption: Workflow for the compliant disposal of chemical waste.
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in accordance with EPA and OSHA regulations.[4][9]
Characterize the Waste Stream: Identify the physical form of the waste.
Pure Compound: Unused or expired solid material.
Contaminated Labware: Items such as weigh boats, pipette tips, or gloves that are grossly contaminated.
Spill Cleanup Debris: Absorbent materials used to clean a spill of the solid compound.
Select an Appropriate Waste Container:
Use a container that is compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[9]
Ensure the container is in good condition, free of leaks or cracks.
The container must remain closed unless waste is actively being added.[13]
Transfer Waste into the Container:
Perform all waste transfers inside a chemical fume hood to minimize exposure.
For solids, carefully transfer the material to prevent the generation of dust.[14]
Place contaminated disposable items directly into the designated solid waste container.
Label the Waste Container Immediately:
Proper labeling is a critical requirement of the OSHA Hazard Communication Standard.[15]
Affix a hazardous waste tag from your institution's EHS department to the container.[9]
The label must include:
The full, unabbreviated chemical name: "4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride".[9] Acronyms or formulas are not permitted.
A clear indication of the hazards (e.g., "Toxic," "Irritant").
The date when waste was first added to the container (generation date).[9]
The name of the Principal Investigator and the laboratory location (building and room number).[9]
Store the Waste in a Designated Location:
Store the sealed and labeled container in a designated and properly managed Satellite Accumulation Area (SAA).
This area must be under the control of the laboratory that generates the waste.
Ensure secondary containment (e.g., a plastic tray) is used to capture any potential leaks.[2]
Arrange for Final Disposal:
Once the container is full, or before reaching regulatory time limits, contact your institution's EHS office to schedule a pickup.
The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, which is typically high-temperature incineration for organic compounds.[1][16]
Never dispose of this chemical in the regular trash or pour it down the drain.[9]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct responses to mitigate harm.
Spill Management
For a small, contained spill of solid 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride:
Alert Personnel: Notify others in the immediate area.
Secure the Area: Prevent access to the spill location.
Don PPE: Wear the minimum PPE outlined in Table 2, including respiratory protection if significant dust is present.
Contain and Clean: Gently cover the spill with an absorbent pad to prevent dust from becoming airborne. Carefully sweep the material into a suitable container.[17] Avoid dry sweeping that creates dust.
Decontaminate: Clean the spill area with soap and water.
Dispose: The cleanup debris is now hazardous waste. Place it in a waste container, label it as "Spill Debris containing 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride," and manage it according to the protocol in Section 3.[14]
Personnel Exposure
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[10][14] Seek immediate medical attention.
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.
Inhalation: Move the affected person to fresh air.[11][14] If breathing is difficult, seek immediate medical attention.
Ingestion: Rinse the mouth with water. Do not induce vomiting.[14] Seek immediate medical attention.
References
How to Dispose of Chemical Waste. Case Western Reserve University Environmental Health and Safety. [Link]
OSHA Chemical Hazards And Communication. National Center for Biotechnology Information (NCBI). [Link]
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS.com. [Link]
How to Properly Manage Hazardous Waste Under EPA Regulations. Environmental Marketing Services. [Link]
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
OSHA Rules for Chemical Hazards. DuraLabel. [Link]
Chemical Hazards and Toxic Substances - Overview. Occupational Safety and Health Administration (OSHA). [Link]
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. [Link]
A Comprehensive Guide to the Safe Handling of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride, a heterocyclic a...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride, a heterocyclic amine salt commonly used in pharmaceutical research and development. The following protocols are designed to ensure the safety of laboratory personnel and the integrity of experimental work.
Hazard Identification and Risk Assessment
4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride is a chemical compound that requires careful handling due to its potential health hazards. A thorough risk assessment should be conducted before commencing any work with this compound.
Hazard Classification:
Hazard Class
Category
Hazard Statement
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Acute Toxicity, Dermal
Category 4
H312: Harmful in contact with skin
Acute Toxicity, Inhalation
Category 4
H332: Harmful if inhaled
Skin Irritation
Category 2
H315: Causes skin irritation
Eye Irritation
Category 2A
H319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure
Category 3
H335: May cause respiratory irritation
This data is compiled from various safety data sheets for 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride and structurally similar compounds.[1][2][3][4][5]
Understanding the Risks:
The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion. The hydrochloride salt form may increase its water solubility, potentially facilitating absorption. As with many amine compounds, there is also a risk of it being corrosive or irritating to mucous membranes.[6][7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride.
Core PPE Requirements:
PPE Component
Specification
Rationale
Hand Protection
Nitrile or neoprene gloves (ensure they are chemical-resistant)
To prevent skin contact and absorption. Gloves must be inspected for integrity before each use.[8]
Eye Protection
Chemical safety goggles and a full-face shield
To protect against splashes, dust, and vapors. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[7][9]
Body Protection
A lab coat, fully buttoned, with long sleeves. Consider a chemically resistant apron for larger quantities.
To protect the skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates
Required when handling the powder outside of a certified chemical fume hood or glove box, or if there is a risk of aerosolization.[6][7]
Workflow for Donning and Doffing PPE:
Caption: Sequential process for correctly donning and doffing Personal Protective Equipment.
Safe Handling and Operational Procedures
Adherence to standard operating procedures is crucial for minimizing exposure and preventing contamination.
General Handling Practices:
Ventilation: Always handle 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride in a well-ventilated area, preferably within a certified chemical fume hood.[8][10]
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. Use appropriate tools for weighing and transferring the compound.
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[8][10]
Static Discharge: For larger quantities, take precautionary measures against static discharge.[7]
Step-by-Step Weighing and Solution Preparation:
Preparation: Ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) before bringing the compound into the hood.
Weighing: Tare the weigh boat on the balance inside the fume hood. Carefully transfer the desired amount of 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride to the weigh boat.
Dissolving: Place the weigh boat into the beaker. Add the desired solvent to the beaker, rinsing the weigh boat to ensure all the compound is transferred. Stir until fully dissolved.
Storage of Solutions: Store solutions in clearly labeled, tightly sealed containers.[6]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Emergency Situation
Immediate Action
Skin Contact
Immediately remove contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.[10]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
Inhalation
Move the individual to fresh air.[8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion
Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Small Spill
Wearing appropriate PPE, carefully sweep or wipe up the material.[11] Place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
Large Spill
Evacuate the area. Prevent the spread of dust or liquid. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.
Storage and Disposal
Proper storage and disposal are essential for safety and regulatory compliance.
Storage:
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[6][12]
Keep the container tightly closed and clearly labeled.[8][10]
Disposal:
Dispose of waste in accordance with all local, regional, and national regulations.[8]
It is recommended to use a licensed professional waste disposal service for chemical waste.[11]
Do not dispose of down the drain or in general waste.
Decision Tree for Waste Disposal:
Caption: A flowchart outlining the decision-making process for the proper disposal of waste.
By adhering to these guidelines, researchers can work safely with 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound before beginning any work.
References
Enamine. (n.d.). Safety Data Sheet.
Chemical Substance Information. (n.d.). 4-(1-methyl-1H-pyrazol-3-yl)piperidine hydrochloride.
Dal-Cin. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
Fisher Scientific. (2025, May 1). Safety Data Sheet.
Tri-iso. (n.d.). Material Safety Data Sheet.
Sigma-Aldrich. (2026, January 6). Safety Data Sheet.
NextSDS. (n.d.). 4-(1-methyl-1H-pyrazol-3-yl)piperidine — Chemical Substance Information.
AstaTech, Inc. (n.d.). 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride.
Enamine. (n.d.). Safety Data Sheet.
TargetMol. (2026, March 2). Safety Data Sheet.
Canadian Agency for Drugs and Technologies in Health. (2018). Safe handling of hazardous drugs.
Key Organics. (2017, December 1). Safety Data Sheet.